molecular formula C10H18O B049621 (+)-Isomenthone CAS No. 1196-31-2

(+)-Isomenthone

Cat. No.: B049621
CAS No.: 1196-31-2
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-RKDXNWHRSA-N
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Description

(+)-Isomenthone is a high-purity, enantiomerically defined monoterpene ketone of significant interest in chemical and biological research. As one of the stereoisomers of menthone, its distinct spatial configuration imparts unique physicochemical and olfactory properties compared to its (-)-menthone counterpart, making it an invaluable chiral building block and analytical standard. In organic chemistry, it serves as a precursor for the synthesis of other stereodefined terpenoids and is used to study stereoselective reactions and catalytic hydrogenation mechanisms. In the field of olfactory science and neurobiology, this compound is a crucial tool for investigating structure-odor relationships, probing the specificity of olfactory receptors, and understanding how chirality influences scent perception, as it possesses a characteristic minty-herbaceous aroma distinct from other isomers. Furthermore, it finds application in phytochemical research for the authentication and quality control of essential oils, such as pennyroyal, and in ecological studies exploring its role as a semiochemical. This product is provided For Research Use Only and is strictly intended for laboratory analysis, not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one
Source PubChem
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID7044475, DTXSID001015953
Record name rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
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Record name (1R,4R)-Isomenthone
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Molecular Weight

154.25 g/mol
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Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.895-0.925
Record name dl-Isomenthone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1196-31-2, 491-07-6
Record name (1R,4R)-Isomenthone
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Record name Isomenthone, (+)-
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Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
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Record name rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
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Record name (1R,4R)-Isomenthone
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Record name (+)-isomenthone
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Record name Isomenthone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMENTHONE, (+)-
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Foundational & Exploratory

An In-depth Technical Guide to (+)-Isomenthone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isomenthone, a naturally occurring monoterpene ketone, is a chiral compound found in the essential oils of various plants, most notably those of the Mentha species. As a diastereomer of menthone, it possesses distinct chemical and physical properties that are of significant interest in the fields of flavor and fragrance chemistry, as well as in stereoselective synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of this compound. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented to facilitate further research and application in drug development and other scientific disciplines.

Chemical Structure and Stereochemistry

This compound, systematically named (2R,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-one, is a p-menthan-3-one derivative. Its structure consists of a cyclohexane ring substituted with a methyl group at position 5 and an isopropyl group at position 2. The stereochemistry of this compound is defined by the cis relationship between the methyl and isopropyl groups, meaning they are on the same side of the cyclohexane ring. This is in contrast to its diastereomer, menthone, which has a trans configuration.

The four possible stereoisomers of p-menthan-3-one are:

  • (-)-Menthone ((2S,5R)-trans)

  • (+)-Menthone ((2R,5S)-trans)

  • This compound ((2R,5R)-cis)

  • (-)-Isomenthone ((2S,5S)-cis)

The interconversion between menthone and isomenthone can occur via an enol intermediate, particularly under acidic or basic conditions. This epimerization leads to an equilibrium mixture, which typically favors the more stable trans isomer, menthone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference(s)
IUPAC Name (2R,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-one
Synonyms d-Isomenthone, (1R,4R)-p-Menthan-3-one
CAS Number 1196-31-2
Chemical Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless liquid
Odor Peppermint-like
Boiling Point 210-212 °C at 760 mmHg
Density 0.901 g/cm³ at 20 °C
Refractive Index 1.448 - 1.450 at 20 °C
Optical Rotation +92° to +96°

Synthesis of this compound

This compound can be synthesized through various methods, including the oxidation of corresponding alcohols or the isomerization of other monoterpene ketones. A common laboratory-scale synthesis involves the epimerization of the more readily available (-)-menthone.

Synthesis via Epimerization of (-)-Menthone

The conversion of (-)-menthone to a mixture enriched in this compound can be achieved through the formation of an enamine intermediate followed by hydrolysis. This process takes advantage of the thermodynamic instability of the enamine, which upon hydrolysis in the presence of a proton source, leads to the formation of both menthone and isomenthone.

G Menthone (-)-Menthone Enamine Pyrrolidine Enamine Intermediate Menthone->Enamine Pyrrolidine, TsOH Isomenthone This compound Enamine->Isomenthone H₃O⁺ (Hydrolysis)

Experimental Protocols

Synthesis of this compound from (-)-Menthone

This protocol describes the conversion of (-)-menthone to this compound via an enamine intermediate followed by hydrolysis.

Materials:

  • (-)-Menthone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • 20% Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • A solution of (-)-menthone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

  • The crude enamine is then hydrolyzed by stirring with 20% hydrochloric acid at room temperature.

  • The resulting mixture, containing both this compound and unreacted (-)-menthone, is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting mixture of ketones can be purified by fractional distillation or column chromatography to yield this compound.

Characterization of this compound

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

G Sample Sample Preparation (Dilution) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Impact Ionization) Separation->Ionization Detection Mass Analysis and Detection Ionization->Detection Analysis Data Analysis (Mass Spectrum Interpretation) Detection->Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 12 ppm

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1.5 s

    • Spectral width: 220 ppm

    • Proton decoupling: Broadband decoupling.

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Record the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The characteristic absorption for the carbonyl (C=O) stretch of a saturated ketone is expected around 1715 cm⁻¹.

Biological Activities and Applications

This compound, as a component of various essential oils, contributes to their overall biological activity. It has been reported to possess antimicrobial and antioxidant properties. These activities make it a compound of interest for applications in the pharmaceutical and food industries. Its pleasant, minty aroma also leads to its use in the fragrance and flavor industries. Furthermore, due to its chiral nature, this compound serves as a valuable starting material or chiral auxiliary in stereoselective organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The presented experimental protocols offer a practical framework for researchers and scientists working with this important monoterpene. A thorough understanding of its chemistry is fundamental for harnessing its potential in drug development, flavor and fragrance applications, and as a chiral building block in organic synthesis. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

Natural sources and isolation of (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Isomenthone

Introduction

This compound is a naturally occurring monoterpene and a diastereomer of menthone. It is a significant component of the essential oils of various plants, particularly those in the Mentha genus. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data on its occurrence. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Natural Sources of this compound

This compound is found in a variety of aromatic plants. The primary sources are species of mint, though it is also present in other essential oils. The concentration of isomenthone can vary depending on the plant's geographic location, harvesting time, and the specific cultivar.

Table 1: Natural Plant Sources of Isomenthone and its Abundance in Essential Oils

Plant SpeciesFamilyCommon NameIsomenthone Content in Essential Oil (%)Reference
Mentha canadensisLamiaceaeCorn Mint, Japanese Mint4.4 - 5.7[1][2]
Mentha piperitaLamiaceaePeppermintMajor component[3][4][5]
Mentha spicataLamiaceaeSpearmintPresent[4]
Mentha gracilisLamiaceaeScotch SpearmintPresent[4]
Pelargonium sp.GeraniaceaeGeraniumMajor component[3][5][6]
Minthostachys mollisLamiaceaeMuñaReported[7]
Perilla frutescensLamiaceaePerillaReported[7]
Clinopodium douglasiiLamiaceaeYerba BuenaReported[8]
Buchu OilRutaceaeBuchuReported[9][10]
CeleryApiaceaeCeleryReported[9][10]
Pennyroyal OilLamiaceaePennyroyalReported[9][10]

Isolation Methodologies

The isolation of this compound from its natural sources is typically a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to separate the target compound from other components of the oil.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[11] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol for Steam Distillation:

  • Preparation of Plant Material: The aerial parts of the plant (leaves and stems) are harvested and preferably dried at a controlled temperature (e.g., 35-40 °C) to reduce moisture content.[1] The dried material is then coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

  • Distillation: Steam is passed through the plant material in the distillation flask. The steam ruptures the oil glands in the plant, releasing the volatile essential oil. The mixture of steam and essential oil vapor travels to the condenser.

  • Condensation and Collection: In the condenser, the vapor mixture is cooled and condenses back into a liquid. The condensate, a mixture of water and essential oil, is collected in the receiving vessel.

  • Separation: The essential oil, being less dense than water, will typically form a layer on top of the aqueous layer. The two layers are then separated to yield the crude essential oil.

Purification by Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with close boiling points.[12][13][14] This method is essential for separating isomenthone from its isomer, menthone, and other terpenes in the essential oil.

Table 2: Physical Properties of Menthone and Isomenthone

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
MenthoneC₁₀H₁₈O154.252070.895
IsomenthoneC₁₀H₁₈O154.25205 - 2080.895 - 0.925

Experimental Protocol for Fractional Distillation:

  • Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heating mantle, a round-bottom flask containing the crude essential oil, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to provide a large surface area for repeated vaporization-condensation cycles, a condenser, and a collection flask. The system is typically connected to a vacuum pump to reduce the boiling points of the compounds and prevent thermal degradation.

  • Distillation Process: The essential oil in the flask is heated. As the temperature rises, the components of the oil begin to vaporize. The vapor rises through the fractionating column.

  • Fractionation: Within the column, a temperature gradient is established, with the temperature being highest at the bottom and lowest at the top. The components with lower boiling points will rise further up the column before condensing, while those with higher boiling points will condense lower down and fall back into the flask. This process of repeated vaporization and condensation effectively separates the components based on their boiling points.

  • Fraction Collection: The vapor of the most volatile component will reach the top of the column first, pass into the condenser, and be collected as the first fraction. The temperature at the top of the column is monitored, and fractions are collected at specific temperature ranges corresponding to the boiling points of the desired compounds. For the separation of menthone and isomenthone, very precise temperature control is necessary due to their similar boiling points.

High-Purity Separation by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, particularly on a smaller scale, preparative HPLC is an effective method.

Experimental Protocol for Preparative HPLC:

  • Sample Preparation: A concentrated solution of the essential oil or a fraction enriched in isomenthone from fractional distillation is prepared in a suitable solvent.

  • HPLC System: A preparative HPLC system equipped with a silica gel column is used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is employed for the separation on a normal-phase silica gel column. The exact ratio of the solvents is optimized to achieve the best separation.

  • Separation and Collection: The sample is injected onto the column, and the mobile phase is pumped through the system at a constant flow rate. The components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. A detector (e.g., a refractive index or UV detector) is used to monitor the elution of the compounds. The fractions corresponding to the this compound peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified this compound.

Workflow Diagrams

Isolation_Workflow Plant Plant Material (e.g., Mentha sp.) Drying Drying Plant->Drying Grinding Grinding Drying->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation Essential_Oil->Fractional_Distillation Isomenthone_Fraction Isomenthone-Enriched Fraction Fractional_Distillation->Isomenthone_Fraction HPLC Preparative HPLC Isomenthone_Fraction->HPLC Purified_Isomenthone Purified this compound HPLC->Purified_Isomenthone

Fractional_Distillation_Workflow Crude_Oil Crude Essential Oil Heating Heating in Distillation Flask Crude_Oil->Heating Vaporization Vaporization of Components Heating->Vaporization Fractionating_Column Vapor Rises Through Fractionating Column Vaporization->Fractionating_Column Separation Separation based on Boiling Points Fractionating_Column->Separation Condensation Condensation Separation->Condensation Collection Fraction Collection Condensation->Collection Menthone Menthone Fraction Collection->Menthone Isomenthone Isomenthone Fraction Collection->Isomenthone

Conclusion

This compound can be efficiently isolated from its natural sources, primarily from the essential oils of Mentha species, through a combination of steam distillation for initial extraction and fractional distillation or preparative HPLC for purification. The choice of the final purification method depends on the desired purity and the scale of the operation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this valuable natural compound.

References

An In-depth Technical Guide to the Stereochemistry of p-Menthan-3-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of p-menthan-3-ones, a class of monoterpene ketones crucial in the fields of flavor, fragrance, and pharmaceutical development. The document delves into the structural nuances of the four primary stereoisomers: (-)-menthone, (+)-menthone, (-)-isomenthone, and (+)-isomenthone, detailing their conformational analysis, stereochemical relationships, and physicochemical properties. Emphasis is placed on the dynamic equilibrium between the diastereomeric pairs (menthone and isomenthone) via enolization. Detailed experimental protocols for the synthesis, separation, and characterization of these isomers are provided, supported by quantitative data presented in tabular format for ease of comparison. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles and practical methodologies. This guide is intended to be a valuable resource for researchers and professionals working with these chiral compounds.

Introduction to p-Menthan-3-one Stereoisomers

p-Menthan-3-one, systematically named 2-isopropyl-5-methylcyclohexanone, is a chiral molecule possessing two stereogenic centers at the C2 and C5 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.[1] The relative orientation of the isopropyl group at C2 and the methyl group at C5 determines whether the isomer is designated as menthone (trans configuration) or isomenthone (cis configuration).[1]

  • Menthone (trans-p-Menthan-3-one): The isopropyl and methyl groups are on opposite sides of the cyclohexane ring. The two enantiomers are:

    • (-)-Menthone: (2S, 5R)-2-isopropyl-5-methylcyclohexanone

    • (+)-Menthone: (2R, 5S)-2-isopropyl-5-methylcyclohexanone

  • Isomenthone (cis-p-Menthan-3-one): The isopropyl and methyl groups are on the same side of the cyclohexane ring. The two enantiomers are:

    • (-)-Isomenthone: (2S, 5S)-2-isopropyl-5-methylcyclohexanone

    • This compound: (2R, 5R)-2-isopropyl-5-methylcyclohexanone

The naturally occurring and most abundant stereoisomer is (-)-menthone, which is a significant component of peppermint and other essential oils.[1]

Conformational Analysis

The stereochemistry of p-menthan-3-ones dictates their three-dimensional conformation, which in turn influences their physical, chemical, and biological properties. In the more stable chair conformation, the bulky isopropyl and smaller methyl groups can occupy either equatorial or axial positions.

  • Menthone: In its most stable conformation, both the isopropyl and methyl groups of menthone are in the equatorial position, minimizing steric hindrance.[2]

  • Isomenthone: Due to the cis relationship of the substituents, one group must occupy an axial position in the chair conformation. To minimize steric strain, the larger isopropyl group preferentially occupies the equatorial position, forcing the methyl group into the axial position. This results in greater steric strain in isomenthone compared to menthone, making it the thermodynamically less stable diastereomer.[2]

Physicochemical and Spectroscopic Data

The distinct stereochemistry of the p-menthan-3-one isomers leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of p-Menthan-3-one Stereoisomers

Property(-)-Menthone(+)-MenthoneThis compound
IUPAC Name (2S, 5R)-2-isopropyl-5-methylcyclohexanone(2R, 5S)-2-isopropyl-5-methylcyclohexanone(2R, 5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one
CAS Number 14073-97-33391-87-51196-31-2
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molar Mass ( g/mol ) 154.25154.25154.25
Boiling Point (°C) 207207208
Melting Point (°C) -6-6N/A
Density (g/cm³) 0.895 (20°C)0.895 (20°C)0.896-0.909 (25°C)[3]
Specific Rotation [α]D -29.6° (c=1, EtOH)[4]+29.2° (neat)+38.0° to +69.0°[3]

Table 2: Spectroscopic Data for (-)-Menthone and Isomenthone

Spectroscopic Technique(-)-Menthone DataIsomenthone Data
IR Spectroscopy (cm⁻¹) C=O stretch: ~1706[5], C-H stretches: ~2953, 2926, 2869[5]C=O stretch: ~1710
¹H NMR (CDCl₃, δ ppm) Signals typically between 0.8-2.5 ppm.Signals typically between 0.8-2.5 ppm.
¹³C NMR (CDCl₃, δ ppm) C=O: ~212, other signals between 15-60 ppm.C=O: ~212, other signals between 15-60 ppm.

Epimerization of Menthone and Isomenthone

Menthone and isomenthone are interconvertible through a process called epimerization. This reaction occurs at the C2 carbon, adjacent to the carbonyl group, and is readily catalyzed by either acid or base. The mechanism involves the formation of a planar enol or enolate intermediate, which can then be protonated from either face to yield either the trans (menthone) or cis (isomenthone) product.

Epimerization of (-)-Menthone to this compound via an enol intermediate.

The equilibrium between the two diastereomers favors the more stable menthone. At room temperature, an equilibrium mixture consists of approximately 71% menthone and 29% isomenthone.[1] This dynamic equilibrium is a critical consideration in the synthesis, purification, and analysis of these compounds, as conditions must be carefully controlled to prevent unwanted isomerization.

Experimental Protocols

Synthesis of (-)-Menthone by Oxidation of (-)-Menthol

A common laboratory preparation of (-)-menthone involves the oxidation of the corresponding alcohol, (-)-menthol. Two effective methods are detailed below.

Method A: Sodium Dichromate Oxidation [6]

  • Reagent Preparation: In a 1-liter round-bottom flask equipped with a mechanical stirrer, dissolve 120 g (0.4 mol) of sodium dichromate dihydrate in 600 mL of water. Carefully add 100 g (54.3 mL, 0.97 mol) of concentrated sulfuric acid.

  • Reaction: To the stirred dichromate solution, add 90 g (0.58 mol) of crystalline (-)-menthol (m.p. 41-42°C) in several portions. An exotherm will be observed, with the temperature rising to approximately 55°C. If the reaction is sluggish, gentle warming may be applied. The reaction is complete when the temperature begins to fall.

  • Workup: Transfer the reaction mixture to a separatory funnel. The oily product is extracted with an equal volume of diethyl ether. The ether layer is then washed with three 200-mL portions of 5% aqueous sodium hydroxide solution, or until the dark color is removed.

  • Purification: The ether is removed from the washed organic layer by distillation. The resulting crude (-)-menthone is then purified by vacuum distillation, collecting the fraction boiling at 98-100°C at 18 mmHg. The expected yield is 74-76 g (83-85%).

Method B: Pyridinium Chlorochromate (PCC) on Silica Gel Oxidation [4]

  • Catalyst Preparation: Prepare pyridinium chlorochromate (PCC) immobilized on silica gel.

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stirrer, suspend the PCC-silica gel in 50 mL of dichloromethane.

  • Oxidation: Add 2.34 g (15 mmol) of (-)-menthol to the suspension. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and diethyl ether as the eluent. The reaction is typically complete within 90 minutes.

  • Workup: Upon completion, add 120 mL of diethyl ether to the reaction mixture. Filter the suspension through a Büchner funnel containing a 2.5-3 cm pad of silica gel (35-70 mesh). Wash the solid residue with an additional 20 mL of diethyl ether.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis: If TLC analysis indicates the presence of starting material, purify the product by column chromatography using the same eluent system as for TLC. The final product should be weighed, and its optical rotation measured. A typical value for pure (-)-menthone is [α] = -29.6° in ethanol.[4] The structure should be confirmed by IR and NMR spectroscopy.

SynthesisWorkflow cluster_synthesis Synthesis of (-)-Menthone Menthol (-)-Menthol Reaction Oxidation Reaction Menthol->Reaction OxidizingAgent Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄ or PCC) OxidizingAgent->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product (-)-Menthone Purification->Product Analysis Characterization (NMR, IR, Polarimetry) Product->Analysis

General workflow for the synthesis and purification of (-)-menthone.
Chiral Separation of Menthone and Isomenthone Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of the enantiomers of p-menthan-3-ones. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Illustrative HPLC Protocol:

  • Column: A chiral column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

  • Mobile Phase: A normal-phase eluent is typically used. A common starting point is a mixture of n-hexane and 2-propanol (isopropanol). The ratio can be optimized, for example, starting with 90:10 (v/v) n-hexane:2-propanol.

  • Flow Rate: A typical analytical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, where the carbonyl group has some absorbance.

  • Temperature: The separation is usually performed at ambient temperature.

  • Method Development: If the initial conditions do not provide adequate separation, the polarity of the mobile phase can be adjusted by changing the percentage of 2-propanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic impurities, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

HPLC_Workflow cluster_hplc Chiral HPLC Separation Workflow Sample Racemic Mixture of p-Menthan-3-one Isomers Injection Inject Sample into HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase (e.g., Chiralcel® OD-H) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Output Chromatogram (Separated Enantiomer Peaks) Detection->Chromatogram Analysis Data Analysis (Retention Times, Peak Areas) Chromatogram->Analysis

Workflow for the chiral separation of p-menthan-3-one enantiomers by HPLC.

Conclusion

The stereochemistry of p-menthan-3-ones is a multifaceted topic with significant implications for their application in various industries. The existence of four stereoisomers, arising from two chiral centers, and the dynamic equilibrium between the menthone and isomenthone diastereomers, present unique challenges and opportunities for their synthesis, separation, and utilization. A thorough understanding of their conformational preferences, coupled with robust analytical and synthetic methodologies as outlined in this guide, is essential for any researcher or professional working with these important monoterpenes. The provided data and protocols serve as a foundational resource to aid in the development of novel applications and to ensure the quality and stereochemical purity of p-menthan-3-one-based products.

References

Biosynthesis of (+)-Isomenthone in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The genus Mentha is a cornerstone in the production of essential oils, with p-menthane monoterpenes like (-)-menthol and its stereoisomers being of significant commercial and pharmaceutical interest. (+)-Isomenthone is a key intermediate in this biosynthetic network, arising from the reduction of the branch-point metabolite (+)-pulegone. This technical guide provides an in-depth examination of the biosynthetic pathway leading to this compound, focusing on the key enzymatic step catalyzed by (+)-pulegone reductase (PR). It includes a summary of kinetic data, detailed experimental protocols for analysis and enzyme characterization, and graphical representations of the metabolic and experimental workflows to support further research and metabolic engineering efforts.

The Biosynthetic Pathway to this compound

The formation of this compound is an integral part of the broader monoterpenoid pathway localized within the secretory cells of peltate glandular trichomes on the leaves of Mentha species.[1] The pathway originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C10 unit, geranyl diphosphate (GPP).

From GPP, a series of enzymatic transformations leads to the formation of the crucial branch-point intermediate, (+)-pulegone. The pivotal step for the synthesis of this compound is the subsequent NADPH-dependent reduction of (+)-pulegone. This reaction is catalyzed by (+)-pulegone reductase (PR), a member of the medium-chain dehydrogenase/reductase superfamily.[2] This enzyme is not entirely stereospecific and produces a mixture of both (-)-menthone and this compound.[1]

The pathway from GPP to the formation of (-)-menthone and this compound is illustrated below.

Biosynthesis_of_Isomenthone cluster_main Biosynthetic Pathway to (-)-Menthone and this compound GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase (PR) Isomenthone This compound Pulegone->Isomenthone (+)-Pulegone Reductase (PR)

Biosynthesis of (-)-Menthone and this compound in Mentha.

Enzymology of (+)-Pulegone Reductase (PR)

(+)-Pulegone reductase is the key enzyme determining the flux from (+)-pulegone to the menthone isomers. Its kinetic properties and product specificity are crucial for understanding the final composition of the essential oil. Research on the recombinant PR from Mentha x piperita has provided valuable quantitative data. However, different studies have reported varying product ratios, which may reflect differences in assay conditions or protein constructs.

Quantitative Data

The following table summarizes the kinetic parameters and product ratios reported for (+)-pulegone reductase from Mentha piperita.

ParameterValueSpecies / ConditionsReference
Product Ratio
(-)-Menthone : this compound70 : 30M. piperita[3]
(-)-Menthone : this compound55 : 45M. piperita[2][4]
Kinetic Constants
Km for (+)-Pulegone2.3 µMRecombinant Protein[2][4]
Km for (+)-Pulegone3.00 µMRecombinant Protein[5]
Km for (+)-Pulegone40 µMRecombinant Protein[6]
Km for NADPH6.9 µMRecombinant Protein[2][4]
kcat1.8 s⁻¹Recombinant Protein[2][4]
Optimal pH5.0Recombinant Protein[2][4]
Inhibition
Ki by (+)-Menthofuran300 µM (Competitive)Recombinant Protein[6]
Regulation of Biosynthesis

The biosynthesis of monoterpenes in Mentha is a highly regulated process. The expression of the biosynthetic genes, including that for pulegone reductase, is developmentally controlled and primarily active in young, expanding leaves.[2] The entire pathway is transcriptionally regulated, with gene expression, enzyme protein levels, and in vivo biosynthetic rates showing a strong correlation.[2]

Regulation_Overview cluster_process Regulatory Cascade DevCue Developmental Cues (e.g., Leaf Age) TFs Transcription Factors DevCue->TFs GeneExp PR Gene Expression (Transcription) TFs->GeneExp ProteinSyn PR Protein Synthesis (Translation) GeneExp->ProteinSyn EnzActivity Pulegone Reductase Activity ProteinSyn->EnzActivity Product This compound (-)-Menthone EnzActivity->Product

Simplified overview of the regulation of pulegone reductase.

Experimental Protocols

The study of this compound biosynthesis requires robust methods for essential oil extraction, chemical analysis, and enzymatic characterization.

Experimental Workflow Overview

A typical workflow for the analysis of Mentha monoterpenes involves sample preparation, extraction of volatile compounds, and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) for identification and quantification.

Experimental_Workflow Start Collect Young Mentha Leaves Extract Essential Oil Extraction (e.g., Steam Distillation) Start->Extract Separate Phase Separation (Oil from Hydrosol) Extract->Separate Analyze GC-MS Analysis Separate->Analyze Identify Compound Identification (Mass Spectra & Retention Index) Analyze->Identify Quantify Quantification (Peak Area %) Identify->Quantify End Data Reporting Quantify->End

General experimental workflow for Mentha essential oil analysis.
Protocol 1: Essential Oil Extraction by Steam Distillation

This protocol describes a standard laboratory-scale method for extracting essential oils from Mentha leaves.

  • Plant Material Preparation : Harvest fresh peppermint leaves. Coarsely chop approximately 200-250 g of the plant material to increase the surface area for efficient extraction.[7]

  • Apparatus Setup : Assemble a Clevenger-type steam distillation apparatus. Fill the boiling flask with 1.5 L of distilled water and place it on a heating mantle.[8] Place the chopped plant material into the biomass flask.

  • Distillation : Heat the water to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[7] Continue the distillation for approximately 2-3 hours, starting from when the first drops of distillate are collected in the receiver.[8]

  • Collection : The mixture of steam and oil vapor is cooled in the condenser, turning back into a liquid.[7] The essential oil, being less dense than water, will form a distinct layer on top of the aqueous hydrosol in the collection vessel.

  • Separation and Storage : Carefully separate the oil layer from the hydrosol using a separatory funnel.[9] Dry the collected oil over anhydrous sodium sulfate, then store it in a sealed, dark glass vial at 4°C.

Protocol 2: Analysis of Monoterpenes by GC-MS

This protocol provides typical parameters for the analysis of Mentha essential oil composition.

  • Sample Preparation : Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as hexane or ethanol.

  • GC-MS System : Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A nonpolar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector : Set to 250°C. Inject 1 µL of the sample in split mode (e.g., split ratio 50:1).

    • Oven Temperature Program : An example program is: initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.[8]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230°C.

  • Data Analysis :

    • Identification : Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their calculated Linear Retention Indices (LRI) with published values.

    • Quantification : Determine the relative percentage of each compound by peak area normalization without response factor correction.

Protocol 3: In Vitro Enzyme Assay for (+)-Pulegone Reductase

This protocol is for determining the activity and kinetics of recombinant or purified pulegone reductase.

  • Reaction Mixture : Prepare the assay mixture in a total volume of 400 µL. The mixture should contain:

    • Buffer : 50 mM KH₂PO₄ or MOPSO buffer, pH adjusted to the desired value (optimal is ~5.0-7.5 depending on the study).[5][6]

    • Cofactor : 10 mM NADPH.[5]

    • Substrate : (+)-Pulegone (e.g., 20 µM for a standard assay, or varying concentrations for kinetic analysis).[5]

    • Additives : 10% sorbitol and 1 mM DTT can be included for protein stability.[5]

    • NADPH Regenerating System (Optional but Recommended) : To maintain a constant NADPH concentration, include 6 mM glucose-6-phosphate and 1-2 units of glucose-6-phosphate dehydrogenase.[5]

  • Enzyme : Add a known amount of purified pulegone reductase (e.g., 30 µM) to initiate the reaction.[5]

  • Incubation : Overlay the aqueous reaction mixture with 200 µL of n-hexane (to trap the volatile products). Incubate at 31°C for a set time (e.g., 1 hour), ensuring less than 20% of the substrate is consumed for initial rate kinetics.[5][6]

  • Reaction Termination and Extraction : Stop the reaction by vortexing vigorously. The n-hexane layer will extract the monoterpene products. Centrifuge briefly to separate the phases.

  • Analysis : Analyze a 1 µL aliquot of the n-hexane layer by GC-MS as described in Protocol 2 to identify and quantify the (-)-menthone and this compound products.

References

From Turpentine to Targeted Therapeutics: An In-depth Technical Guide to the Discovery and History of Monoterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoids, a class of terpenes built from two isoprene units, represent one of the most diverse and historically significant families of natural products. Their journey from the fragrant essences of plants, observed by ancient civilizations, to their current status as crucial molecules in medicine, perfumery, and biotechnology is a testament to centuries of scientific inquiry.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of monoterpenoids, detailing the key scientific milestones, the evolution of experimental techniques, and the biosynthetic and signaling pathways that govern their function.

A Historical Journey: The Unraveling of Monoterpenoid Chemistry

The story of monoterpenoids begins long before their chemical nature was understood. Ancient cultures utilized the essential oils of plants for medicinal and aromatic purposes, laying the groundwork for future scientific exploration.[1][2] The distillation of these essential oils, a technique refined by the Persian polymath Avicenna in the 10th-12th centuries, was a crucial first step toward isolating these fragrant compounds.[1][2]

The 19th century marked a turning point as chemistry evolved from alchemy into a rigorous science.[2] A pivotal figure in this transition was the German chemist Otto Wallach . Beginning his research in 1884, Wallach undertook the systematic study of the components of essential oils, which were at the time considered complex and unanalyzable mixtures.[3][4] Through meticulous experimentation, primarily involving repeated fractional distillation, he successfully separated and characterized numerous monoterpenoids.[4] Wallach's work led to the formulation of the Isoprene Rule in 1887, which proposed that terpenes are constructed from isoprene (C₅H₈) units.[5] For his groundbreaking contributions to the field of alicyclic compounds, Otto Wallach was awarded the Nobel Prize in Chemistry in 1910.[3][4][6]

Building upon Wallach's foundation, the early 20th century saw further advancements in understanding monoterpenoid chemistry. Leopold Ružička , a Croatian scientist, expanded on the Isoprene Rule to develop the Biogenetic Isoprene Rule in 1953.[1][7] This rule not only described the structural relationship of terpenes to isoprene but also postulated a chemically plausible mechanism for their biosynthesis from a common precursor.[7][8] Ružička's work, which also included the first synthesis of sex hormones, earned him the Nobel Prize in Chemistry in 1939.[1][2]

Key Milestones in Monoterpenoid Discovery
YearDiscovery/MilestoneKey Scientist(s)Significance
1818 Initial systematic investigations into essential oils begin.[2]-Marks the beginning of the chemical study of monoterpenoids.
1884 Commencement of systematic research on terpenes.[3]Otto WallachLed to the establishment of the field of terpene chemistry.
1887 Formulation of the Isoprene Rule.[5]Otto WallachProvided a fundamental principle for the structure of terpenes.
1910 Nobel Prize in Chemistry awarded for work on alicyclic compounds.[3][4]Otto WallachRecognized the foundational importance of his research on terpenes.
1939 Nobel Prize in Chemistry awarded for work on polymethylenes and higher terpenes.[1][2]Leopold RužičkaAcknowledged his contributions to understanding terpene structure and synthesis.
1953 Formulation of the Biogenetic Isoprene Rule.[1][9]Leopold RužičkaExplained the biosynthetic origins of terpenes from a common precursor.

Experimental Protocols: From Classical Methods to Modern Analytics

The elucidation of monoterpenoid structures has been intrinsically linked to the development of experimental techniques. Early methods relied on classical chemical and physical characterization, while modern approaches employ sophisticated spectroscopic and chromatographic instrumentation.

Historical Experimental Protocols

1. Steam Distillation (19th Century)

This was the primary method for extracting essential oils from plant material.

  • Principle: Co-distillation of volatile, water-immiscible compounds with steam. The lower boiling point of the azeotropic mixture allows for the separation of monoterpenoids at temperatures below their decomposition point.

  • Apparatus: A retort or still containing the plant material and water, a condenser, and a collection vessel (often a Florentine flask for separating the oil and water layers).

  • Procedure:

    • The plant material (e.g., flowers, leaves, wood shavings) is placed in the still with water.

    • The mixture is heated to boiling, generating steam that passes through the plant material, volatilizing the essential oils.

    • The steam and volatile oil mixture is passed through a condenser, where it cools and liquefies.

    • The condensate is collected in a receiving vessel, where the less dense essential oil separates from the water and can be decanted.

2. Fractional Distillation (Late 19th - Early 20th Century)

Used to separate the components of the complex essential oil mixtures.

  • Principle: Separation of liquids with different boiling points by repeated vaporization and condensation cycles in a fractionating column.

  • Apparatus: A distillation flask, a fractionating column (e.g., a Hempel or Vigreux column), a thermometer, a condenser, and a series of receiving flasks.

  • Procedure:

    • The essential oil mixture is heated in the distillation flask.

    • The vapor rises through the fractionating column, which is packed with materials (e.g., glass beads, rings) or has indentations to provide a large surface area.

    • As the vapor cools and condenses on the packing material, it is re-vaporized by the rising hot vapors. With each cycle, the vapor becomes progressively enriched in the more volatile component.

    • The component with the lowest boiling point reaches the top of the column first, where its temperature is recorded, and it is then condensed and collected in a receiving flask.

    • By carefully monitoring the temperature and changing the receiving flasks at different temperature plateaus, the mixture can be separated into its constituent monoterpenoids.

3. Chemical Degradation for Structural Elucidation (Early 20th Century)

Before the advent of spectroscopy, chemists relied on a variety of chemical reactions to deduce the structure of unknown monoterpenoids.

  • Oxidation: Treatment with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) was used to cleave double bonds. The identity of the resulting products (e.g., ketones, carboxylic acids) provided clues about the location of the double bonds in the original molecule.

  • Dehydrogenation: Heating monoterpenoids with sulfur or selenium often resulted in their conversion to aromatic compounds, such as p-cymene. The identification of this aromatic skeleton provided a framework for the carbon backbone of the original monocyclic monoterpenoid.

  • Derivative Formation: The formation of crystalline derivatives, such as oximes (from reaction with hydroxylamine) and phenylhydrazones (from reaction with phenylhydrazine), was used to confirm the presence of carbonyl groups (aldehydes and ketones) and to obtain solid compounds with sharp melting points for characterization and purification.

Modern Analytical Techniques

The latter half of the 20th century saw a revolution in analytical chemistry that dramatically accelerated the discovery and characterization of monoterpenoids.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This is the cornerstone of modern monoterpenoid analysis.

  • Principle: GC separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

  • Typical Protocol for Monoterpenoid Profiling:

    • Sample Preparation: Essential oils are typically diluted in a suitable solvent (e.g., hexane, dichloromethane). Headspace analysis or solid-phase microextraction (SPME) can be used for volatile compounds from solid samples.

    • GC Separation:

      • Injector: Split/splitless injector, typically at 250 °C.

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

      • Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points (e.g., initial temperature of 60 °C, ramped to 240 °C at 3 °C/min).

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • MS Detection:

      • Ionization: Electron ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or ion trap.

      • Scan Range: m/z 40-400.

    • Data Analysis: Compound identification is achieved by comparing the retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the de novo structural elucidation of novel monoterpenoids.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By applying a strong magnetic field and radiofrequency pulses, detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule can be obtained.

  • Key Experiments for Monoterpenoid Structure Elucidation:

    • ¹H NMR: Provides information about the number, chemical environment, and coupling of hydrogen atoms.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the piecing together of the molecular structure. COSY shows ¹H-¹H couplings, HSQC correlates directly bonded ¹H and ¹³C atoms, and HMBC shows long-range ¹H-¹³C correlations.

Biosynthesis of Monoterpenoids: The MEP and MVA Pathways

Monoterpenoids, like all terpenes, are biosynthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce these precursors in different cellular compartments.

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for the synthesis of sesquiterpenes (C₁₅) and triterpenes (C₃₀), including sterols.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C₁₀), diterpenes (C₂₀), and carotenoids.

The universal precursor for all monoterpenoids is geranyl pyrophosphate (GPP) , which is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase.[7] The incredible diversity of monoterpenoid structures arises from the subsequent cyclization and rearrangement reactions catalyzed by a large family of enzymes known as monoterpene synthases .[10]

Monoterpenoid_Biosynthesis Fig. 1: Overview of Monoterpenoid Biosynthesis Pathways cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR IPP_MEP IPP MEP->IPP_MEP Multiple Steps DMAPP_MEP DMAPP MEP->DMAPP_MEP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP GPPS DMAPP_MEP->GPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonic Acid HMGCoA->MVA HMGR IPP_MVA IPP MVA->IPP_MVA Multiple Steps DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI Monoterpenes Monoterpenes (Acyclic, Monocyclic, Bicyclic) GPP->Monoterpenes Monoterpene Synthases SAR_Signaling Fig. 2: Monoterpene-Mediated SAR Signaling Between Plants cluster_plant1 Infected Plant ('Sender') cluster_plant2 Neighboring Plant ('Receiver') Pathogen Pathogen Attack SA_Signal Salicylic Acid Signaling Pathogen->SA_Signal Monoterpene_Emission Monoterpene Emission (α-pinene, β-pinene) SA_Signal->Monoterpene_Emission Monoterpene_Perception Monoterpene Perception Monoterpene_Emission->Monoterpene_Perception Volatile Signal ROS Reactive Oxygen Species (ROS) Monoterpene_Perception->ROS AZI1 AZI1 Signaling ROS->AZI1 SA_Signal2 Salicylic Acid Signaling AZI1->SA_Signal2 SAR_Activation Systemic Acquired Resistance (SAR) SA_Signal2->SAR_Activation Jasmonate_Signaling Fig. 3: Jasmonate Signaling Pathway Leading to Monoterpene Synthesis Wounding Herbivore Wounding JA_Synthesis Jasmonic Acid (JA) Synthesis Wounding->JA_Synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Synthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Monoterpene_Synth Monoterpene Biosynthesis Defense_Genes->Monoterpene_Synth

References

Conformational Analysis of (+)-Isomenthone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(+)-Isomenthone, a diastereomer of menthone, is a naturally occurring monoterpenoid of significant interest in flavor, fragrance, and synthetic chemistry. Its molecular structure, characterized by a cyclohexane ring with cis-oriented isopropyl and methyl groups, gives rise to a dynamic conformational equilibrium that dictates its physical properties and chemical reactivity. This technical guide provides an in-depth analysis of the conformational landscape of this compound, synthesizing data from key experimental and computational studies. We present quantitative data on the energies and populations of its stable conformers, detail the advanced spectroscopic and computational methodologies used for their characterization, and visualize the core conformational relationships. The analysis reveals that this compound predominantly adopts a chair conformation where the bulky isopropyl group occupies an axial position, a finding that challenges elementary predictions based on steric hindrance and highlights the subtle interplay of non-covalent interactions.

Theoretical Background: Chair Conformations of Substituted Cyclohexanes

The conformational analysis of this compound is rooted in the principles governing substituted cyclohexanes. The cyclohexane ring preferentially adopts a chair conformation, which minimizes both angle strain (with C-C-C angles near the ideal 109.5°) and torsional strain (with all C-H bonds staggered)[1]. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

A fundamental process in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial[2]. The energetic favorability of a given conformer is largely determined by steric strain. Bulky substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial hydrogens, making the equatorial position generally more stable[2][3].

Conformational Equilibrium of this compound

This compound is cis-2-isopropyl-5-methylcyclohexanone. Due to the cis relationship of the substituents, a ring flip interconverts between two primary chair conformations:

  • Conformer A (ax-eq): The isopropyl group is in an axial position, and the methyl group is in an equatorial position.

  • Conformer B (eq-ax): The isopropyl group is in an equatorial position, and the methyl group is in an axial position.

Based on simple steric considerations (A-values), one would predict Conformer B to be significantly more stable, as the larger isopropyl group avoids the highly unfavorable 1,3-diaxial interactions. However, both experimental and computational studies reveal a more complex reality.

G cluster_A Conformer A (ax-isopropyl, eq-methyl) Major Conformer (~79%) cluster_B Conformer B (eq-isopropyl, ax-methyl) Minor Conformer a b a->b Ring Flip

Figure 1: Conformational equilibrium of this compound between its two chair forms.

Nuclear Magnetic Resonance (NMR) studies in solution show that isomenthone exists in an equilibrium where the dominant conformer (approximately 79%) is the one with an axial isopropyl group and an equatorial methyl group (Conformer A)[4]. This counter-intuitive preference is corroborated by gas-phase studies and quantum chemical calculations, which consistently identify this "ax-eq" arrangement as the lowest energy state[5][6]. This suggests that other electronic or steric factors, such as pseudo-allylic A(1,3) interactions between the isopropyl group and the carbonyl system, may override the simple 1,3-diaxial strain model[4].

Quantitative Conformational Data

The conformational preferences of this compound have been quantified using both computational and experimental methods. The following table summarizes the key energetic and structural parameters for the lowest energy conformers identified.

Conformer Name Substituent Orientation (Isopropyl, Methyl) Method Relative Energy (kJ/mol) Boltzmann Population (%) Rotational Constants (A/B/C in MHz) Dipole Moment (μtotal in D)
Isomenthone Aaxial-equatorialB3LYP/aug-cc-pVTZ0.0079.41548.9 / 686.1 / 573.32.1
Isomenthone Aaxial-equatorialMP2/6-311++G(d,p)0.0077.01551.4 / 699.7 / 574.52.3
Isomenthone Bequatorial-axialB3LYP/aug-cc-pVTZ3.017.01500.5 / 755.3 / 617.92.8
Isomenthone Bequatorial-axialMP2/6-311++G(d,p)3.416.01515.1 / 766.1 / 620.03.0
Isomenthone Caxial-equatorial (isopropyl rotamer)B3LYP/aug-cc-pVTZ5.33.61290.5 / 843.9 / 661.12.8
Isomenthone Caxial-equatorial (isopropyl rotamer)MP2/6-311++G(d,p)5.83.91298.8 / 855.9 / 662.83.0
Isomenthone Aaxial-equatorial¹H-NMR (in CDCl₃)-~79Not ApplicableNot Applicable

Data compiled from computational studies by Schmitz et al. (2015) and NMR studies by Smith and Amezcua (1998)[4][5][6]. Energies are zero-point corrected. Populations are calculated at 298 K.

Experimental and Computational Protocols

The characterization of this compound's conformational landscape relies on sophisticated analytical techniques.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation Sample Sample Preparation (Solution or Gas Jet) NMR NMR Spectroscopy (Solution Phase) Sample->NMR MW Microwave Spectroscopy (Gas Phase) Sample->MW Result Determination of: - Relative Energies - Conformer Populations - Geometric Parameters NMR->Result MW->Result Model Molecular Model Construction Calc Quantum Chemical Calculations (DFT, MP2) Model->Calc Calc->Result

Figure 2: General workflow for the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.

  • Instrumentation : Spectra are typically recorded on a high-field spectrometer, such as a Varian INOVA operating at 400 MHz for proton detection[4].

  • Sample Preparation : The analyte, this compound, is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) used as an internal reference standard[4].

  • Methodology : The analysis is performed at ambient temperature (e.g., 21–23 °C)[4]. Because the ring flip is rapid on the NMR timescale at this temperature, the observed spectrum is a weighted average of the contributing conformers. The relative populations of the conformers are determined by analyzing the proton-proton three-bond coupling constants (³JHH). These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimental coupling constants to those expected for pure axial-axial, axial-equatorial, and equatorial-equatorial interactions, the equilibrium distribution can be calculated.

Broadband Fourier-Transform Microwave Spectroscopy

This gas-phase technique provides highly precise data on the rotational constants and structure of individual conformers.

  • Instrumentation : The analysis is performed using a broadband Fourier-transform microwave spectrometer operating in a specific frequency range, such as 2–8.5 GHz[5][6].

  • Sample Preparation : A sample of isomenthone is heated and seeded into a carrier gas (e.g., neon). This mixture is then expanded through a nozzle into a high-vacuum chamber, creating a supersonic jet where molecules are cooled to very low rotational temperatures (e.g., ~1.5 K)[5][6].

  • Methodology : In the chamber, the molecular jet is exposed to a short, high-power microwave pulse, which polarizes the molecules. The subsequent free induction decay (FID) signal emitted by the relaxing molecules is recorded[5][6]. Fourier transformation of the time-domain FID signal yields the frequency-domain rotational spectrum. Multiple FIDs (often over 100,000) are co-added to achieve a high signal-to-noise ratio[5][6]. Each stable conformer has a unique set of rotational constants, allowing for the unambiguous identification and structural characterization of different species present in the jet.

Quantum Chemical Calculations

Theoretical calculations are essential for predicting the structures, energies, and spectroscopic properties of conformers, thereby aiding the interpretation of experimental data.

  • Software : Calculations are performed using quantum chemistry software packages like Gaussian 09[6].

  • Methodology : The potential energy surface of isomenthone is explored to locate energy minima, which correspond to stable conformers. This is often done using Density Functional Theory (DFT) methods, such as B3LYP, or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2)[5][6].

  • Basis Sets : A sufficiently large and flexible basis set, such as 6-311++G(d,p) or aug-cc-pVTZ, is crucial for obtaining accurate results[5][6]. The calculations yield zero-point corrected relative energies, equilibrium geometries, rotational constants, and dipole moments for each conformer. These calculated parameters are then compared directly with experimental results to assign the observed spectra to specific molecular structures.

References

Methodological & Application

Application Notes and Protocols: Biocatalytic Reduction of Pulegone to (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulegone, a naturally occurring monoterpene ketone found in various mint species, serves as a valuable chiral starting material for the synthesis of high-value compounds, including menthol isomers.[1] The biocatalytic reduction of pulegone to produce menthone and isomenthone offers a stereoselective and environmentally benign alternative to traditional chemical synthesis methods.[2] This document provides detailed application notes and protocols for the enzymatic reduction of (+)-pulegone to (+)-isomenthone and (-)-menthone using pulegone reductases.

Biocatalytic Pathway

The enzymatic reduction of (+)-pulegone involves the saturation of the C=C double bond, catalyzed by (+)-pulegone reductase (PGR), to yield a mixture of (-)-menthone and this compound.[2][3] This reaction is a key step in the biosynthetic pathway of menthol in plants like Mentha piperita (peppermint).[2][4]

Quantitative Data Summary

The efficiency and product distribution of the biocatalytic reduction of pulegone are dependent on the specific enzyme used and the reaction conditions. Below is a summary of quantitative data from studies on different pulegone reductases.

Table 1: Comparison of Pulegone Reductases for the Conversion of (+)-Pulegone

Enzyme SourceSubstrateProductsProduct Ratio [(-)-Menthone:this compound]Conversion (%)Isolated Yield (%)Reference
Nicotiana tabacum (NtDBR)(+)-Pulegone(-)-Menthone & this compound55:459468 (total)[5]
Mentha piperita (MpPR)(+)-Pulegone(-)-Menthone & this compound2:1Not specifiedNot specified[2]
Mentha piperita (MpPGR)(+)-Pulegone(-)-Menthone & this compound49:51Not specifiedNot specified[4]

Table 2: Kinetic Parameters of Pulegone Reductases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
(+)-Pulegone Reductase (Mentha piperita)(+)-Pulegone2.31.8[3]
(+)-Pulegone Reductase (Mentha piperita)NADPH6.91.8[3]
MpPR (Mentha piperita)(+)-PulegoneNot specifiedNot specified[2]
NtPR (Nepeta tenuifolia)(-)-PulegoneNot specifiedNot specified[2]

Experimental Protocols

This section provides detailed protocols for the expression and purification of pulegone reductase and the subsequent biocatalytic reduction of (+)-pulegone.

Protocol 1: Expression and Purification of (+)-Pulegone Reductase (from Mentha piperita)
  • Gene Synthesis and Cloning: The protein sequence for (+)-pulegone reductase (MpPGR; UniProt: Q6WAU0) from M. piperita can be obtained from UniProt.[4] The corresponding gene sequence should be synthesized with codon optimization for expression in E. coli and subcloned into an expression vector such as pET21b, incorporating a C-terminal His6-tag.[4]

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).[2]

  • Culture Growth:

    • Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic (e.g., 50 mg/mL kanamycin) and incubate at 37°C with shaking overnight.[2]

    • Use this starter culture to inoculate 1 L of LB broth with the same antibiotic and incubate at 37°C with shaking until the OD600 reaches 0.8–1.0.[2]

  • Protein Expression: Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.5 mM and continue to incubate the culture for 16 hours at 20°C.[2]

  • Cell Lysis:

    • Harvest the cells by centrifugation (5,000 x g for 15 min at 4°C).[2]

    • Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 5% glycerol).[2]

    • Lyse the cells using a cell disruptor or sonication.[2]

    • Clarify the lysate by centrifugation (20,000 x g for 30 min at 4°C) to remove cell debris.[2]

  • Protein Purification:

    • Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.[2]

    • Wash the column with lysis buffer containing 25 mM imidazole.[2]

    • Elute the His-tagged protein with lysis buffer containing 200 mM imidazole.[2]

    • Further purify the protein by gel filtration chromatography on a Superdex 200 column.[2]

    • Concentrate the purified protein and store it at -80°C.[2]

Protocol 2: In Vitro Biocatalytic Reduction of (+)-Pulegone
  • Reaction Setup:

    • Prepare a reaction mixture (e.g., 0.4 mL) in a suitable buffer (e.g., 50 mM KH2PO4, 10% sorbitol, 1 mM DTT, pH 7.5).[2]

    • The reaction should contain:

      • (+)-Pulegone (substrate): 20 µM[2]

      • Purified pulegone reductase (e.g., MpPR): 30 µM[2]

      • NADPH (cofactor): 10 mM[2]

      • NADPH regeneration system (optional but recommended): 6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase.[2]

  • Reaction Incubation:

    • Overlay the reaction mixture with an equal volume of n-hexane to minimize substrate evaporation and facilitate product extraction.[2]

    • Incubate the reaction at 31°C for 1 to 16 hours with gentle stirring.[2]

  • Product Extraction:

    • After the incubation period, terminate the reaction by extracting the mixture with an organic solvent such as ethyl acetate or diethyl ether.[5]

    • Separate the organic layer, dry it over anhydrous MgSO4, and concentrate it under reduced pressure.[5]

  • Analysis:

    • Analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[2][6] Chiral GC can be used to determine the enantiomeric excess of the products.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_bioreduction Biocatalytic Reduction cluster_analysis Analysis cloning Gene Cloning & Transformation expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis purification Purification (Ni-NTA & Gel Filtration) lysis->purification reaction_setup Reaction Setup (+)-Pulegone, Enzyme, NADPH purification->reaction_setup incubation Incubation reaction_setup->incubation extraction Product Extraction incubation->extraction analysis GC-MS Analysis extraction->analysis

Caption: Experimental workflow for the biocatalytic reduction of pulegone.

Biocatalytic Reaction Pathway

biocatalytic_pathway pulegone (+)-Pulegone enzyme (+)-Pulegone Reductase (e.g., MpPGR) pulegone->enzyme menthone (-)-Menthone isomenthone This compound enzyme->menthone Reduction enzyme->isomenthone Reduction cofactor NADPH -> NADP+ cofactor->enzyme

Caption: Biocatalytic reduction of (+)-pulegone to (-)-menthone and this compound.

References

Application Notes: (+)-Isomenthone as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (+)-isomenthone as a chiral auxiliary in asymmetric aldol reactions. The methodology leverages the lithium enolate of this compound to achieve highly diastereoselective C-C bond formation with a variety of aldehydes, yielding valuable chiral ketoalcohols. A key feature of this method is the ability to reverse the diastereoselectivity at the newly formed stereocenter by modifying the reaction quenching temperature.

Introduction

This compound, a readily available chiral ketone, serves as an effective precursor to a chiral auxiliary for asymmetric aldol reactions. The reaction proceeds through the formation of its lithium enolate, which then reacts with aldehydes to produce diastereomerically enriched β-hydroxy ketones (ketoalcohols). The inherent chirality of the isomenthone backbone provides excellent stereocontrol during the formation of the new C-C bond. This method is particularly noteworthy for its high yields and the unique temperature-dependent reversal of diastereoselectivity, offering access to either diastereomer of the product from the same set of starting materials.

Mechanism of Chiral Induction

The diastereoselectivity of the aldol reaction is controlled by the rigid chair-like transition state formed upon the reaction of the this compound lithium enolate with the aldehyde. The bulky isopropyl group and the methyl group on the cyclohexane ring of the enolate create a sterically hindered environment, directing the approach of the aldehyde from the less hindered face. This leads to the preferential formation of one diastereomer. The reversal of diastereoselectivity with temperature is attributed to a shift in the equilibrium between different chelated transition state assemblies.

G Mechanism of this compound Mediated Asymmetric Aldol Reaction cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup & Product Formation Isomenthone This compound LDA LDA, THF, -78 °C Isomenthone->LDA Enolate Lithium Enolate of this compound LDA->Enolate TransitionState Chelated Transition State Enolate->TransitionState Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState Adduct Lithium Aldolate Adduct TransitionState->Adduct Quench Quench (e.g., NH4Cl) Adduct->Quench Product Diastereomerically Enriched Ketoalcohol Quench->Product

Caption: General workflow for the asymmetric aldol reaction using this compound.

Data Presentation

The reaction of the lithium enolate of this compound with various aromatic and aliphatic aldehydes consistently produces high yields of the corresponding ketoalcohols with excellent diastereoselectivity. The diastereomeric ratio is notably dependent on the final quenching temperature of the reaction.

Aldehyde (RCHO)Quenching Temperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde-78>95:592
Benzaldehyde0<5:9590
Isobutyraldehyde-78>95:588
Isobutyraldehyde0<5:9586
p-Anisaldehyde-78>95:595
p-Anisaldehyde0<5:9593
Acetaldehyde-78>90:1085
Acetaldehyde0<10:9083

Note: The 'syn' and 'anti' descriptors are used here to denote the relative stereochemistry of the newly formed stereocenters and may not correspond to the standard IUPAC nomenclature for all products.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Aldol Reaction

This protocol outlines the general steps for the formation of the lithium enolate of this compound and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Enolate Formation:

    • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • To the freshly prepared lithium enolate solution at -78 °C, add the desired aldehyde (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Temperature-Dependent Quenching:

    • For the syn-diastereomer: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • For the anti-diastereomer: Allow the reaction mixture to warm to 0 °C and stir for 30 minutes before quenching with saturated aqueous NH₄Cl solution.

  • Work-up and Purification:

    • Allow the quenched reaction mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketoalcohol.

G Experimental Workflow for Diastereoselective Aldol Reaction cluster_0 Setup cluster_1 Enolate Formation cluster_2 Aldol Reaction cluster_3 Quenching cluster_4 Work-up & Purification Start Dissolve this compound in anhydrous THF at -78 °C Add_LDA Add LDA solution dropwise Start->Add_LDA Stir_Enolate Stir for 1 hour at -78 °C Add_LDA->Stir_Enolate Add_Aldehyde Add aldehyde dropwise Stir_Enolate->Add_Aldehyde Stir_Reaction Stir for 2 hours at -78 °C Add_Aldehyde->Stir_Reaction Quench_syn Quench at -78 °C (for syn-product) Stir_Reaction->Quench_syn Warm_and_Quench_anti Warm to 0 °C, then quench (for anti-product) Stir_Reaction->Warm_and_Quench_anti Workup Aqueous work-up and extraction Quench_syn->Workup Warm_and_Quench_anti->Workup Purification Column Chromatography Workup->Purification

Caption: Detailed experimental workflow for the aldol reaction.

Conclusion

The use of this compound as a chiral auxiliary precursor in asymmetric aldol reactions provides a reliable and efficient method for the synthesis of enantiomerically enriched β-hydroxy ketones. The high diastereoselectivity, excellent yields, and the unique ability to control the stereochemical outcome by simply adjusting the quenching temperature make this a valuable tool for synthetic chemists in academic and industrial research. The resulting ketoalcohols are versatile intermediates that can be further elaborated into more complex, biologically active molecules.

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Isomenthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the enantioselective synthesis of (+)-Isomenthone derivatives. The featured method is a diastereoselective conjugate addition of thiophenols to (R)-(+)-pulegone, a readily available chiral starting material. This approach offers a reliable route to chiral 4-(arylthio)-p-menthan-3-ones, which are valuable building blocks in medicinal chemistry and fragrance development.

Introduction

This compound and its derivatives are important chiral synthons in organic chemistry. Their p-menthane scaffold is found in numerous natural products and pharmacologically active compounds. The development of stereoselective methods for the synthesis of functionalized this compound derivatives is of significant interest for the construction of complex chiral molecules.

This document details a protocol for the synthesis of this compound derivatives via a base-catalyzed Michael addition of thiophenols to (R)-(+)-pulegone. The inherent chirality of (R)-(+)-pulegone directs the stereochemical outcome of the reaction, leading to the formation of diastereomeric products with a preference for the (4R)-configuration, which corresponds to the this compound scaffold.

Signaling Pathways and Logical Relationships

The synthesis of 4-(arylthio)-p-menthan-3-ones from (R)-(+)-pulegone proceeds through a conjugate addition mechanism. The key steps are outlined in the diagram below.

cluster_0 Reaction Initiation cluster_1 Conjugate Addition cluster_2 Product Formation Thiophenol Thiophenol Thiophenolate_Anion Thiophenolate Anion Thiophenol->Thiophenolate_Anion Deprotonation Base (Et3N) Base (Et3N) Base (Et3N)->Thiophenolate_Anion R_Pulegone (R)-(+)-Pulegone Thiophenolate_Anion->R_Pulegone Nucleophilic Attack Enolate_Intermediate Enolate Intermediate R_Pulegone->Enolate_Intermediate Isomenthone_Derivative This compound Derivative (4-(Arylthio)-p-menthan-3-one) Enolate_Intermediate->Isomenthone_Derivative Protonation Proton_Source Proton Source (e.g., Et3N-H+) Proton_Source->Isomenthone_Derivative

Caption: Reaction pathway for the synthesis of this compound derivatives.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

G Start Reagents Combine (R)-(+)-Pulegone, Thiophenol, and Triethylamine in a suitable solvent (e.g., Toluene) Start->Reagents Reaction Stir at room temperature Reagents->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Perform aqueous workup (e.g., wash with HCl and NaHCO3) Monitoring->Workup Purification Purify the crude product by column chromatography Workup->Purification Analysis Characterize the product (NMR, IR, Mass Spec) and determine diastereomeric ratio (e.g., by GC or NMR) Purification->Analysis End Analysis->End

Caption: Experimental workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The diastereoselective conjugate addition of various substituted thiophenols to (R)-(+)-pulegone provides the corresponding 4-(arylthio)-p-menthan-3-ones in good yields and with notable diastereoselectivity. The results are summarized in the table below.

EntryThiophenol SubstituentProductYield (%)Diastereomeric Ratio (4R:4S)
1H4-(Phenylthio)-p-menthan-3-one8580:20
24-Me4-(p-Tolylthio)-p-menthan-3-one8882:18
34-Cl4-(4-Chlorophenylthio)-p-menthan-3-one9085:15
44-OMe4-(4-Methoxyphenylthio)-p-menthan-3-one8278:22
52-Me4-(o-Tolylthio)-p-menthan-3-one7575:25

Experimental Protocols

General Procedure for the Synthesis of 4-(Arylthio)-p-menthan-3-ones

Materials:

  • (R)-(+)-Pulegone (1.0 eq)

  • Substituted Thiophenol (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Toluene (or other suitable aprotic solvent)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of (R)-(+)-pulegone (1.0 eq) in toluene, the corresponding substituted thiophenol (1.1 eq) is added at room temperature under a nitrogen atmosphere.

  • Triethylamine (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-(arylthio)-p-menthan-3-one as a mixture of diastereomers.

  • The diastereomeric ratio is determined by Gas Chromatography (GC) or 1H NMR analysis of the purified product.

Note: The diastereomers can often be separated by careful column chromatography or crystallization to obtain the pure this compound derivative.

This protocol provides a straightforward and efficient method for the enantioselective synthesis of a range of this compound derivatives. The mild reaction conditions and the use of a readily available chiral starting material make this a valuable procedure for both academic and industrial research.

Application Notes and Protocols: (+)-Isomenthone as a Versatile Chiral Starting Material for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Isomenthone, a naturally occurring monoterpene ketone, serves as a valuable and cost-effective chiral building block in the stereoselective synthesis of various natural products and their derivatives. Its inherent chirality and reactive carbonyl group provide a robust scaffold for the construction of complex molecular architectures with high stereocontrol. These application notes provide an overview of the key synthetic transformations of this compound and detailed protocols for its application in the synthesis of bioactive molecules.

Key Synthetic Applications

This compound is a versatile starting material for a range of chemical transformations, including:

  • Diastereoselective Aldol Condensations: The enolate of this compound reacts with various aldehydes to produce β-hydroxy ketones with the creation of new stereocenters. The stereoselectivity of this reaction can often be controlled by the reaction conditions, allowing for access to different diastereomers.

  • Stereoselective Reductions: The carbonyl group of this compound and its derivatives can be stereoselectively reduced to the corresponding alcohol. This is a key step in the synthesis of important natural products like (-)-menthol.

  • Synthesis of Chiral Ligands: The functional groups on the this compound scaffold can be elaborated to create novel chiral ligands for asymmetric catalysis.

Synthesis of (-)-Menthol from this compound

One of the most significant applications of this compound is in the synthesis of (-)-menthol, a widely used natural product with cooling and analgesic properties. The synthesis involves the stereoselective reduction of the carbonyl group.

Experimental Protocol: Hydrogenation of this compound to (-)-Menthol and other isomers

A mixture of (-)-menthone and this compound can be produced via the catalytic hydrogenation of (+)-pulegone. This mixture can then be subjected to further reduction to yield various menthol isomers, including the desired (-)-menthol. The all-equatorial configuration of (-)-menthol is favored by using a dissolving metal reduction method.[1]

Table 1: Products of this compound Reduction

ProductStereochemistry
(-)-Menthol(1R,2S,5R)
(+)-Neomenthol(1S,2S,5R)
(+)-Isomenthol(1S,2R,5R)
(+)-Neoisomenthol(1R,2R,5R)

Note: The specific ratios of these products depend on the reaction conditions and catalyst used.

Below is a logical workflow for the synthesis of menthol isomers starting from (+)-pulegone, which is a precursor to this compound.

G Pulegone (+)-Pulegone Hydrogenation Catalytic Hydrogenation Pulegone->Hydrogenation Menthone_Isomenthone Mixture of (-)-Menthone and This compound Hydrogenation->Menthone_Isomenthone Reduction Reduction Menthone_Isomenthone->Reduction Menthol_Isomers Mixture of Menthol Isomers (including (-)-Menthol) Reduction->Menthol_Isomers Purification Fractional Distillation Menthol_Isomers->Purification Menthol (-)-Menthol Purification->Menthol

Caption: Synthetic pathway from (+)-pulegone to (-)-menthol.

Chemoenzymatic Synthesis of Menthone and Isomenthone

A chemoenzymatic approach can be employed to synthesize (-)-menthone and this compound from (+)-cis-isopulegone, which is derived from the enzymatic reduction of (-)-isopiperitenone. This route highlights the synergy between chemical and biological transformations in achieving high stereoselectivity.

Experimental Protocol: Isomerization of (+)-cis-Isopulegone to (+)-Pulegone

(+)-cis-Isopulegone can be isomerized to the more stable (+)-pulegone using a base-mediated chemical epimerization.[2]

Procedure:

  • Establish a preparative scale chemoenzymatic synthesis of (+)-cis-isopulegone.

  • Treat the resulting (+)-cis-isopulegone with sodium methoxide in methanol (NaOMe/MeOH).

  • This treatment effects the isomerization of the terminal double bond to the more stable conjugated, tetrasubstituted C-2 exocyclic olefinic bond of (+)-pulegone.

  • The reaction proceeds in quantitative yield, and the resulting (+)-pulegone is often suitable for direct use in subsequent steps without further purification.[2]

Following the isomerization, a further conjugate reduction of (+)-pulegone can yield a mixture of (-)-menthone and this compound.[2]

G Isopiperitenone (-)-Isopiperitenone Enzymatic_Reduction Enzymatic Conjugate Reduction (IPR) Isopiperitenone->Enzymatic_Reduction Isopulegone (+)-cis-Isopulegone Enzymatic_Reduction->Isopulegone Base_Epimerization Base-Mediated Epimerization (NaOMe/MeOH) Isopulegone->Base_Epimerization Pulegone (+)-Pulegone Base_Epimerization->Pulegone Conjugate_Reduction Conjugate Reduction (e.g., NtDBR) Pulegone->Conjugate_Reduction Menthone_Isomenthone (-)-Menthone and This compound Conjugate_Reduction->Menthone_Isomenthone

Caption: Chemoenzymatic pathway to menthone and isomenthone.

Diastereoselective Aldol Reactions of this compound

The lithium enolate of this compound undergoes diastereoselective aldol reactions with various aldehydes. The stereochemical outcome of these reactions can be influenced by the reaction conditions, providing a powerful tool for generating stereochemical diversity.

Further research is required to provide specific protocols and quantitative data for the aldol condensation of this compound with a range of substituted benzaldehydes and for the subsequent stereoselective reduction of the resulting β-hydroxy ketones.

Synthesis of Chiral Ligands from this compound

The functionalized cyclohexane ring of this compound provides a scaffold for the synthesis of novel chiral ligands. For instance, the β-hydroxy ketone products from aldol reactions can be further modified to introduce phosphorus and nitrogen donor atoms, leading to the formation of chiral aminophosphine ligands. These ligands have potential applications in asymmetric catalysis.

Detailed experimental protocols for the synthesis of specific chiral ligands derived from this compound are currently under investigation and will be provided in future updates to these application notes.

This document serves as a foundational guide to the utility of this compound in natural product synthesis. The provided protocols and workflows illustrate key transformations and strategic approaches. Further detailed experimental data and a broader range of applications will be incorporated as they become available through ongoing research.

References

Application Notes and Protocols for the Oxidation of (+)-Isomenthol to (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of (+)-isomenthol to the corresponding ketone, (+)-isomenthone. This transformation is a key step in the synthesis of various flavor, fragrance, and pharmaceutical compounds. The protocols outlined below utilize common and effective oxidizing agents, offering researchers reliable methods for this conversion.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For the stereospecific conversion of (+)-isomenthol to this compound, it is crucial to employ methods that minimize side reactions, such as epimerization at the adjacent chiral centers. This document details two robust protocols for this oxidation: a chromic acid-based method and a milder approach using pyridinium chlorochromate (PCC).

Data Presentation

The following table summarizes the quantitative data for the described oxidation protocols, allowing for a direct comparison of their key parameters.

Oxidation ProtocolReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
Chromic Acid Oxidation Sodium dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄)Diethyl ether / Water2 hours25-3085-97[1]
PCC Oxidation Pyridinium Chlorochromate (PCC), Silica GelDichloromethane (CH₂Cl₂)90 minutesRoom Temperature97[2]

Experimental Protocols

Protocol 1: Chromic Acid Oxidation in a Two-Phase System

This procedure utilizes a two-phase system of diethyl ether and water to facilitate the oxidation of (+)-isomenthol while minimizing epimerization of the product.[1]

Materials:

  • (+)-Isomenthol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Chromic Acid Solution: In a beaker, dissolve the stoichiometric amount of sodium dichromate dihydrate in water. Carefully and slowly add the required amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-isomenthol in diethyl ether.

  • Oxidation: While stirring vigorously, add the prepared chromic acid solution dropwise from the dropping funnel to the solution of (+)-isomenthol over a period of 15 minutes. Maintain the reaction temperature between 25-30°C.

  • Reaction Monitoring: Continue stirring for 2 hours at 25-30°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic (ether) layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation on Silica Gel

This method employs the milder oxidizing agent pyridinium chlorochromate (PCC) adsorbed on silica gel, which facilitates the reaction and simplifies the purification process.[2]

Materials:

  • (+)-Isomenthol

  • Pyridinium chlorochromate (PCC)

  • Silica gel (70-230 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Celite®

  • Round-bottom flask

  • Stirring apparatus

  • Büchner funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reagent Mixture: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) and silica gel in dichloromethane.

  • Reaction Initiation: To the stirred suspension, add a solution of (+)-isomenthol in dichloromethane.

  • Reaction: Stir the mixture at room temperature for 90 minutes. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, dilute the dark-brown suspension with diethyl ether.

    • Filter the mixture through a pad of Celite® and silica gel in a Büchner funnel under reduced pressure.

    • Wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrates and concentrate using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be purified by distillation under reduced pressure.

Visualizations

Chromic Acid Oxidation Workflow

ChromicAcidOxidation cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Na2Cr2O7 Na₂Cr₂O₇·2H₂O ChromicAcid Chromic Acid Solution Na2Cr2O7->ChromicAcid H2SO4 H₂SO₄ H2SO4->ChromicAcid Water Water Water->ChromicAcid ReactionVessel Reaction Flask (25-30°C, 2h) ChromicAcid->ReactionVessel Isomenthol (+)-Isomenthol in Diethyl Ether Isomenthol->ReactionVessel Separation Phase Separation ReactionVessel->Separation Washing Washing Steps (H₂O, NaHCO₃, Brine) Separation->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the chromic acid oxidation of (+)-isomenthol.

PCC Oxidation Workflow

PCCOxidation cluster_reagents Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification PCC PCC ReagentMix PCC/Silica Gel in CH₂Cl₂ PCC->ReagentMix SilicaGel Silica Gel SilicaGel->ReagentMix DCM1 CH₂Cl₂ DCM1->ReagentMix ReactionVessel Reaction Flask (RT, 90 min) ReagentMix->ReactionVessel Isomenthol (+)-Isomenthol in CH₂Cl₂ Isomenthol->ReactionVessel Dilution Dilution with Diethyl Ether ReactionVessel->Dilution Filtration Filtration (Celite®/Silica Gel) Dilution->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the PCC oxidation of (+)-isomenthol.

References

Application Notes and Protocols for Asymmetric Induction Using (+)-Isomenthone-Derived Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (+)-isomenthone as a chiral auxiliary in asymmetric synthesis. The methodologies outlined below focus on the diastereoselective alkylation of chiral imines derived from this compound, offering a practical approach for the synthesis of enantioenriched α-substituted ketones.

Introduction

This compound, a naturally occurring monoterpene, serves as a versatile and cost-effective chiral building block in asymmetric synthesis. Its rigid cyclohexanone framework provides a well-defined stereochemical environment, enabling high levels of diastereoselectivity in reactions at the α-position. By converting this compound into a chiral imine, it can be utilized as a chiral auxiliary to direct the approach of electrophiles, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the imine allows for the recovery of the α-alkylated ketone and the chiral amine, making this a valuable strategy in the synthesis of complex chiral molecules.

Principle of Asymmetric Induction

The core principle of this methodology lies in the formation of a chiral enamine from the reaction of this compound with a chiral amine, typically (S)- or (R)-1-phenylethylamine. The chirality of both the isomenthone backbone and the amine directs the stereochemical outcome of the subsequent alkylation step. The diastereoselectivity is rationalized by considering the conformational bias of the enamine intermediate, which sterically hinders one face of the molecule, thereby favoring electrophilic attack from the less hindered face. The choice of the chiral amine enantiomer can lead to either a "matched" pair, where the stereochemical preferences of the isomenthone and the amine reinforce each other to give high diastereoselectivity, or a "mismatched" pair, resulting in lower diastereoselectivity.

Data Presentation

The following table summarizes the diastereomeric excess (de) observed in the alkylation of a chiral imine derived from (5R)-carvomenthone, a close structural analog of this compound, with methyl vinyl ketone. This data, adapted from the work of Santos, et al., provides an expected trend for the diastereoselectivity when using this compound-derived reagents.

Chiral Ketone AuxiliaryChiral AmineElectrophileDiastereomeric Excess (de)Stereochemical Outcome
(5R)-Carvomenthone(S)-1-PhenylethylamineMethyl Vinyl Ketone>95%Matched Pair
(5R)-Carvomenthone(R)-1-PhenylethylamineMethyl Vinyl Ketone58%Mismatched Pair

Data is predictive for this compound based on the analogous (5R)-carvomenthone system.

Experimental Protocols

Protocol 1: Synthesis of Chiral Imine from this compound

This protocol describes the formation of the chiral imine from this compound and (S)-1-phenylethylamine.

Materials:

  • This compound (1.0 equiv)

  • (S)-1-Phenylethylamine (1.2 equiv)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, anhydrous toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Add (S)-1-phenylethylamine to the mixture.

  • Heat the reaction mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude chiral imine, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

This protocol details the alkylation of the chiral imine with methyl vinyl ketone.

Materials:

  • Chiral imine from Protocol 1 (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl vinyl ketone (1.5 equiv)

  • Aqueous Acetic Acid (1 M)

Procedure:

  • Dissolve the crude chiral imine in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Allow the reaction to stir at room temperature for 3 days, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding 1 M aqueous acetic acid.

  • Stir the mixture vigorously for 1 hour to hydrolyze the resulting iminium salt.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated ketone. The diastereomeric ratio can be determined by GC or NMR analysis of the purified product.

Protocol 3: Hydrolysis of the Alkylated Imine and Recovery of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the final α-alkylated ketone.

Materials:

  • Alkylated imine product from Protocol 2

  • 1 M Aqueous Acetic Acid

  • Diethyl Ether

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the crude alkylated imine in a mixture of diethyl ether and 1 M aqueous acetic acid.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the imine.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude α-alkylated ketone.

  • The aqueous layer, containing the protonated chiral amine, can be basified with NaOH and extracted with diethyl ether to recover the (S)-1-phenylethylamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Imine cluster_alkylation Diastereoselective Alkylation cluster_hydrolysis Hydrolysis & Recovery isomenthone This compound imine Chiral Imine isomenthone->imine Toluene, p-TSA, reflux amine (S)-1-Phenylethylamine amine->imine alkylated_imine Alkylated Imine imine->alkylated_imine THF, rt, 3 days electrophile Methyl Vinyl Ketone electrophile->alkylated_imine alkylated_ketone α-Alkylated Ketone alkylated_imine->alkylated_ketone Aq. AcOH recovered_amine Recovered Chiral Amine alkylated_imine->recovered_amine

Caption: Overall experimental workflow for asymmetric alkylation.

matched_mismatched cluster_matched Matched Pair cluster_mismatched Mismatched Pair isomenthone_S This compound + (S)-Amine enamine_matched Favored Enamine Conformation isomenthone_S->enamine_matched attack_matched Electrophilic Attack from less hindered face enamine_matched->attack_matched product_matched Major Diastereomer (High de) attack_matched->product_matched isomenthone_R This compound + (R)-Amine enamine_mismatched Competing Enamine Conformations isomenthone_R->enamine_mismatched attack_mismatched Attack from both faces possible enamine_mismatched->attack_mismatched product_mismatched Mixture of Diastereomers (Low de) attack_mismatched->product_mismatched

Caption: Rationale for diastereoselectivity in matched vs. mismatched pairs.

Troubleshooting & Optimization

Troubleshooting epimerization of (+)-Isomenthone during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the epimerization of (+)-isomenthone during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization is a chemical process where the configuration of one of several stereocenters in a molecule is inverted. In the synthesis of this compound, the primary concern is the conversion of the desired product into its diastereomer, (-)-menthone. This occurs through the inversion of the stereocenter at the carbon atom adjacent to the carbonyl group (the α-carbon).

Q2: What is the primary mechanism driving the epimerization of this compound?

A2: The epimerization of this compound to (-)-menthone proceeds through a keto-enol tautomerization mechanism. In the presence of an acid or a base, a proton is removed from the α-carbon, forming a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of either the original this compound or its epimer, (-)-menthone.

Q3: Is the epimerization of this compound reversible?

A3: Yes, the epimerization is a reversible reaction that leads to an equilibrium mixture of the two diastereomers. The final ratio of this compound to (-)-menthone at equilibrium is dependent on the thermodynamic stability of each isomer under the specific reaction conditions.

Troubleshooting Guide

Problem 1: Significant epimerization to (-)-menthone is observed during the oxidation of (+)-isomenthol.

  • Possible Cause: The use of harsh acidic or basic conditions during the oxidation reaction can catalyze epimerization.

  • Solution:

    • Employ milder oxidizing agents that operate under neutral or near-neutral conditions. For example, the use of calcium hypochlorite in a solvent system of acetic acid and ethyl acetate has been shown to be effective.

    • If using a chromic acid-based oxidation, carefully control the stoichiometry of the oxidant and consider using a co-solvent like diethyl ether to minimize epimerization.

    • Maintain a low reaction temperature to disfavor the equilibrium towards the more stable epimer.

Problem 2: My final product is an inseparable mixture of this compound and (-)-menthone.

  • Possible Cause: The reaction conditions have allowed the system to reach thermodynamic equilibrium, favoring a mixture of diastereomers.

  • Solution:

    • Crystallization-Induced Epimerization: It is possible to intentionally induce epimerization in a solvent where the desired isomer is less soluble. As the desired isomer crystallizes out of solution, the equilibrium will shift to produce more of it from the undesired isomer remaining in solution. For instance, treating a mixture with a base like sodium ethoxide in a solvent such as ethanol can lead to the preferential crystallization of one epimer.[1][2]

    • Chromatographic Separation: While challenging due to the similar polarities of the epimers, separation can be achieved using high-performance liquid chromatography (HPLC) on a silica gel column with a suitable eluent system (e.g., hexane and ethyl acetate).

Problem 3: I am using a strong base (e.g., LDA, NaOH, KOtBu) in a subsequent reaction and observing complete epimerization of my this compound starting material.

  • Possible Cause: Strong bases readily deprotonate the α-carbon, leading to rapid formation of the enolate intermediate and subsequent epimerization upon quenching the reaction.

  • Solution:

    • Use of a Non-Protic Quench: If the subsequent reaction allows, quenching the enolate with a non-protic electrophile at low temperature can "trap" the desired stereochemistry before protonation and epimerization can occur.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of epimerization.

    • Alternative Reagents: Investigate if alternative, less basic reagents can be used to achieve the desired transformation without causing epimerization.

Data Presentation

Table 1: Effect of Catalyst Quantity and Temperature on the Isomerization of (-)-Menthone to this compound using AMBERLYST 15DRY catalyst.

Catalyst Quantity (mass %)Temperature (°C)Time to Equilibrium (min)Ratio of this compound / (-)-menthone at Equilibrium
3.470~120~0.45
3.490~60~0.50
6.890~30~0.50

Note: This data is adapted from an experiment involving the isomerization of (-)-menthone to this compound. The principles are directly applicable to the epimerization of this compound to (-)-menthone.

Experimental Protocols

Protocol 1: Oxidation of (+)-Isomenthol to this compound with Minimal Epimerization using Calcium Hypochlorite

Materials:

  • (+)-Isomenthol

  • Calcium hypochlorite (Ca(ClO)₂)

  • Acetic acid

  • Ethyl acetate

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Prepare a solution of calcium hypochlorite by dissolving 7g of Ca(ClO)₂ in 40 mL of water at 0 °C.

  • In a separate flask, dissolve 10g of (+)-isomenthol in 50 mL of a 3:2 mixture of acetic acid and ethyl acetate.

  • Slowly add the (+)-isomenthol solution to the calcium hypochlorite solution under magnetic stirring at room temperature.

  • Continue stirring for 1 hour, during which an additional 40 mL of water is added to the reaction mixture.

  • Extract the product with two 30 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude this compound.

  • Analyze the product for isomeric purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.

experimental_workflow Workflow for Synthesis and Analysis of this compound start Start: (+)-Isomenthol oxidation Oxidation (e.g., Ca(ClO)₂) start->oxidation extraction Workup: Aqueous Extraction oxidation->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Solvent Removal drying->concentration analysis Purity Analysis (GC/NMR) concentration->analysis pure Product: Pure this compound analysis->pure High Purity impure Impure Product: Mixture of Epimers analysis->impure Low Purity troubleshoot Troubleshooting: - Recrystallization - Chromatography impure->troubleshoot troubleshoot->analysis Re-analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Optimization of GC-MS parameters for (+)-Isomenthone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of (+)-Isomenthone.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating this compound from its isomers?

A1: The most critical factor is the choice of the GC column. Due to the presence of stereoisomers like menthone, which have very similar physical properties, a standard non-polar or polar column may not provide adequate separation. Chiral capillary columns, which contain derivatized cyclodextrins, are often necessary to resolve enantiomers and diastereomers. For instance, columns like Rt-βDEXsm have been shown to be effective for separating menthone enantiomers and can be applied to isomenthone analysis[1]. In some complex cases, a multidimensional GC (MDGC) approach, using a chiral column in the first dimension and an achiral column in the second, can resolve co-elutions that are problematic in one-dimensional GC[2].

Q2: I am not seeing a distinct molecular ion peak for this compound in my mass spectrum. Is this normal?

A2: For cyclic ketones like isomenthone, the molecular ion peak (M+) can sometimes be small or of low intensity in an Electron Ionization (EI) mass spectrum[3]. The fragmentation pattern is often dominated by characteristic fragment ions resulting from the cleavage of carbon-carbon bonds adjacent to the carbonyl group[3]. The NIST WebBook mass spectrum for this compound shows the molecular ion at m/z 154, but other fragments are more prominent[4]. Always compare your full spectrum to a library spectrum (like NIST) for confident identification[4][5].

Q3: What are the typical mass fragments I should look for to identify this compound?

A3: The mass spectrum of this compound is characterized by several key fragments. While the molecular ion is at m/z 154, you should look for other prominent peaks in the spectrum to confirm its identity. The mass spectrum provided by the NIST Mass Spectrometry Data Center is the primary reference for identifying the fragmentation pattern[4][5]. For related isomers like menthol, selected ion monitoring (SIM) often uses ions such as m/z 71, 81, and 95 for quantification and confirmation[6].

Q4: Can the inlet temperature affect the analysis of this compound?

A4: Yes, the inlet temperature is a critical parameter that can significantly impact your analysis. While a higher temperature ensures the complete and rapid vaporization of the sample, excessively high temperatures can cause thermal degradation of analytes, especially thermally labile compounds[7][8]. For terpenes and related compounds, an inlet temperature of around 250 °C is a common starting point, but it should be optimized to balance efficient volatilization with the prevention of degradation[7]. For some thermally sensitive compounds, degradation can occur even during the brief residence time in the GC inlet, leading to inaccurate quantification and the appearance of degradation product peaks[9].

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor resolution or co-elution of Isomenthone and Menthone peaks. Inappropriate GC Column: Standard columns lack the selectivity for stereoisomers.Use a chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm)[1]. For very complex matrices, consider a multidimensional GC (GCxGC) setup with a chiral first-dimension column[2].
Sub-optimal Oven Temperature Program: The temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase.Decrease the oven temperature ramp rate (e.g., to 2°C/min) to improve separation[1].
Peak Tailing for this compound. Active Sites in the System: The analyte may be interacting with active sites in the injector liner, column, or connections.Use a deactivated inlet liner. If the column is old, active sites may have formed; trim 10-20 cm from the front of the column or replace it[10]. Ensure all ferrules and connections are properly installed and inert.
Column Overload: Injecting too much sample can saturate the stationary phase.Dilute the sample or increase the split ratio in the injector.
Inconsistent Peak Areas or Poor Reproducibility. Leaky Syringe or Septum: A leak during injection will lead to variable injection volumes.Check the syringe for leaks and ensure the septum is not cored or worn out. Replace the septum regularly.
Inlet Temperature Too Low: Incomplete vaporization of the sample in the inlet.Increase the inlet temperature, but be careful not to exceed the thermal stability limit of isomenthone[7].
Sample Preparation Inconsistency: Variations in dilution or extraction steps.Ensure sample preparation protocols are followed precisely. Use an internal standard to correct for variations.
High Baseline Noise or Column Bleed. Column Degradation: The stationary phase is breaking down, often due to oxygen exposure at high temperatures.Condition the column properly before use. Ensure high-purity carrier gas with oxygen and moisture traps. Avoid exceeding the column's maximum operating temperature[10]. Use low-bleed "MS-grade" columns.
Contaminated System: Impurities in the carrier gas, injector, or sample vials.Check gas purifiers. Clean the injector port and replace the liner and septum. Use high-quality vials and caps.

Experimental Protocols & Data

Detailed Experimental Protocol: Headspace SPME-GC-MS

This protocol is adapted from a method developed for the determination of menthone and isomenthone in serum and can be used for other matrices with appropriate validation[11].

  • Sample Preparation:

    • Place 1 mL of the sample (e.g., essential oil diluted in a suitable solvent, or a biological matrix) into a 10 mL headspace vial.

    • For biological samples, an enzymatic cleavage step may be necessary to analyze conjugated forms[11].

    • Add an appropriate internal standard if quantitative analysis is required.

    • Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in an autosampler or manual SPME holder.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow analytes to partition into the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the equilibration temperature.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet for a set time (e.g., 5 minutes) at an optimized temperature (e.g., 250°C) in splitless mode.

    • Start the GC oven temperature program and MS data acquisition upon injection.

  • Data Analysis:

    • Identify this compound by comparing the retention time and the acquired mass spectrum with a known standard and a reference library like NIST[4][5].

    • For quantification, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Quantitative Data: GC-MS Parameters

The following tables summarize typical starting parameters for the GC-MS analysis of this compound and related isomers. Optimization will be required for specific applications and instrumentation.

Table 1: Recommended GC Columns for Isomer Separation

Column TypeStationary PhaseDimensionsApplication Note
Chiral Derivatized β-cyclodextrin (e.g., Rt-βDEXsm)30 m x 0.25 mm x 0.25 µmOptimum for separating (+/-) menthone and other monoterpenes[1].
Chiral (Tandem) CycloSil-B + BGB-17530 m x 0.22 mm x 0.25 µm (each)Successfully separates eight menthol optical isomers, demonstrating high resolving power for complex stereoisomers[6][12].
Standard (Non-chiral) 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)30 m x 0.25 mm x 0.25 µmMay not separate isomenthone from its stereoisomers but can be used for general profiling of essential oils[6].

Table 2: Example GC-MS Method Parameters

ParameterSettingRationale / Reference
GC System
Injection ModeSplitless (for trace analysis) or Split (100:1 for concentrated samples)Standard practice for GC-MS.
Inlet Temperature250 °CA good starting point to ensure analyte volatilization without causing thermal degradation[7].
Carrier GasHelium, constant flow at 1.4 mL/minCommon inert carrier gas for GC-MS[2].
Oven Program (Chiral Column)
Initial Temperature40 °C, hold for 1 minAllows for sharp initial peaks.
Ramp Rate2 °C/min to 200 °CA slow ramp rate is crucial for resolving closely eluting isomers on a chiral column[1].
Final TemperatureHold at 200 °C for 3 minEnsures all components elute from the column.
MS System
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Source Temperature230 °CA typical source temperature to maintain ion integrity.
Quadrupole Temperature150 °CA typical quadrupole temperature to ensure stable mass analysis.
Acquisition ModeScan (m/z 40-350) or Selected Ion Monitoring (SIM)Scan mode is used for identification. SIM mode (monitoring ions like 71, 81, 95) increases sensitivity for quantification[6].

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution / Headspace Vial Prep Standard Add Internal Standard Sample->Standard Quantification Injection SPME Desorption / Liquid Injection Standard->Injection Separation GC Separation (Chiral Column) Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Identification Peak Identification (RT & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for the GC-MS analysis of this compound.

Troubleshooting Logic: Peak Co-elution

Troubleshooting_Coelution Start Problem: Isomenthone peak is not fully resolved. CheckColumn Is a chiral column being used? Start->CheckColumn CheckTemp Is the oven ramp rate slow? (e.g., ≤ 5°C/min) CheckColumn->CheckTemp Yes UseChiral Action: Switch to a chiral column (e.g., β-DEX). CheckColumn->UseChiral No LowerRamp Action: Decrease the oven ramp rate. CheckTemp->LowerRamp No ConsiderMDGC Advanced Solution: Consider multidimensional GC (GCxGC) for complex samples. CheckTemp->ConsiderMDGC Yes Resolved Peak Resolution Improved UseChiral->Resolved LowerRamp->Resolved

Caption: Troubleshooting workflow for resolving co-eluting Isomenthone peaks.

Parameter Optimization Relationships

Optimization_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_sample Sample Preparation Center Optimal this compound Analysis Column Stationary Phase (Chiral Selectivity) Column->Center InletTemp Inlet Temperature (Vaporization vs. Degradation) InletTemp->Center OvenProg Oven Program (Resolution vs. Analysis Time) OvenProg->Center IonSource Ion Source Temp. (Ion Stability) IonSource->Center AcqMode Acquisition Mode (Sensitivity vs. Identification) AcqMode->Center Prep Injection Technique (SPME vs. Liquid) Prep->Center

Caption: Key parameters influencing the optimization of this compound GC-MS analysis.

References

Overcoming challenges in the purification of (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (+)-Isomenthone.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main difficulty lies in separating this compound from its diastereomer, (-)-Menthone. Diastereomers are stereoisomers that are not mirror images of each other and often possess very similar physical and chemical properties, making their separation challenging. Furthermore, menthone and isomenthone can interconvert, especially under acidic or basic conditions, which further complicates purification efforts.

Q2: What are the most common methods for purifying this compound?

The most frequently employed methods for the purification of this compound include:

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for achieving high purity on both analytical and preparative scales.

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds like menthone isomers, especially when using chiral columns.

  • Column Chromatography: A fundamental and widely used method for the separation of compounds based on their differential adsorption to a stationary phase.

  • Fractional Distillation: Can be used to separate isomers with different boiling points, though it may be less effective for diastereomers with very close boiling points.

Q3: I am observing poor separation between this compound and (-)-Menthone peaks in my chromatogram. What can I do?

Poor resolution is a common issue. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase (HPLC & Column Chromatography): Adjust the polarity of your solvent system. For normal-phase chromatography, altering the ratio of a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or isopropanol) can significantly impact selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. For HPLC, columns with different selectivities (e.g., cyano or phenyl phases) or chiral stationary phases (CSPs) can provide better separation.

  • Adjust the Temperature: In both GC and HPLC, temperature can influence selectivity. Experiment with different column temperatures to see if resolution improves.

  • Reduce Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Gradient Elution (HPLC): If isocratic elution is not providing adequate separation, a shallow gradient of the mobile phase might be effective.

Q4: My purified this compound appears to be converting back to a mixture of isomers. How can I prevent this?

The interconversion of menthone and isomenthone is often catalyzed by acid or base. To minimize this:

  • Avoid Harsh pH Conditions: During workup and purification, use neutral or near-neutral conditions whenever possible.

  • Use Deactivated Silica Gel: For column chromatography, silica gel can be slightly acidic. Using deactivated (neutral) silica gel can help prevent epimerization.

  • Proper Storage: Store the purified this compound in a neutral, aprotic solvent at low temperatures to slow down the rate of interconversion.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor Resolution Inadequate separation between this compound and (-)-Menthone peaks.1. Optimize Mobile Phase: Systematically vary the hexane/ethyl acetate ratio. 2. Try Different Solvents: Consider using dichloromethane or other solvent systems. 3. Change Column: Switch to a column with a different stationary phase (e.g., cyano) or a chiral column. 4. Lower Flow Rate: Decrease the flow rate to increase efficiency. 5. Adjust Temperature: Experiment with different column temperatures.
Peak Tailing Secondary interactions between the analyte and the stationary phase.1. Use Mobile Phase Additives: Add a small amount of a polar modifier like isopropanol to the mobile phase. 2. Check for Column Overload: Reduce the injection volume or sample concentration. 3. Use a Deactivated Column: Employ a column with end-capped silica.
Peak Splitting Column contamination, sample solvent incompatibility, or column void.1. Flush the Column: Follow the manufacturer's instructions for column regeneration. 2. Dissolve Sample in Mobile Phase: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. 3. Inspect Column: Check for any visible voids at the column inlet and repack or replace if necessary.
Gas Chromatography (GC)
Issue Potential Cause Troubleshooting Steps
Co-elution of Isomers Insufficient column selectivity.1. Use a Chiral Column: Employ a column with a chiral stationary phase specifically designed for separating stereoisomers. 2. Optimize Temperature Program: Adjust the temperature ramp rate and hold times to improve separation. 3. Use a Longer Column: A longer column will provide more theoretical plates and potentially better resolution.
Poor Peak Shape Active sites in the injector or column, or sample degradation.1. Use a Deactivated Liner: Ensure the injector liner is properly deactivated. 2. Lower Injection Temperature: High temperatures can sometimes cause degradation of the analyte. 3. Check Carrier Gas Purity: Use high-purity carrier gas to avoid reactions in the column.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation Incorrect solvent system or improper column packing.1. Optimize Solvent System via TLC: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation (Rf values between 0.2 and 0.4). 2. Pack the Column Carefully: Ensure the silica gel is packed uniformly to avoid channeling. 3. Use a Longer, Thinner Column: This can improve separation efficiency.
Compound Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.1. Adjust Solvent Polarity: Increase the proportion of the non-polar solvent if the compound elutes too quickly, or increase the polar solvent if it elutes too slowly.
Streaking or Tailing of Bands Column overload or interactions with the stationary phase.1. Load Less Sample: Reduce the amount of crude material applied to the column. 2. Use Deactivated Silica: To minimize interactions with acidic silanol groups.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Recovery/Yield Scale Advantages Disadvantages
Preparative HPLC >98%ModerateMilligrams to GramsHigh resolution, high purity, automated.Higher cost, requires specialized equipment.
Gas Chromatography >99% (analytical)Low (for preparative)Micrograms to MilligramsExcellent separation for volatile compounds.Limited to small sample sizes, potential for thermal degradation.
Column Chromatography 90-98%GoodMilligrams to KilogramsScalable, relatively low cost.Can be time-consuming, may require multiple runs for high purity.
Fractional Distillation Variable (depends on boiling point difference)GoodGrams to KilogramsSuitable for large quantities.Less effective for isomers with close boiling points, risk of thermal degradation.

Experimental Protocols

Preparative HPLC for this compound Purification

This protocol is based on the successful separation of menthone and isomenthone diastereomers.

1. Instrumentation:

  • Preparative High-Performance Liquid Chromatograph

  • UV or Refractive Index (RI) Detector

  • Fraction Collector

2. Chromatographic Conditions:

  • Column: Silica gel, 10 µm particle size, 30 cm x 7.7 mm I.D.

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 98:2 v/v, optimize based on analytical scale separation)

  • Flow Rate: 2-5 mL/min (to be optimized)

  • Detection: UV at a low wavelength (e.g., 210 nm) or RI detector.

  • Temperature: Ambient

3. Sample Preparation:

  • Dissolve the crude mixture of this compound and (-)-Menthone in a minimal amount of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the elution of the peaks and collect the fractions corresponding to this compound.

  • Analyze the collected fractions for purity using analytical HPLC or GC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Gravity Column Chromatography for this compound Purification

1. Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., Hexane:Ethyl Acetate, optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

2. Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the least polar solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent to elute the compounds.

    • Monitor the fractions by TLC to identify those containing the desired this compound.

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator.

Mandatory Visualizations

experimental_workflow_hplc start Crude Mixture of This compound and (-)-Menthone dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions (Analytical HPLC/GC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Purified This compound evaporate->end troubleshooting_logic cluster_hplc HPLC cluster_gc GC cluster_cc Column Chromatography start Poor Peak Resolution in Chromatography optimize_mp Optimize Mobile Phase (Solvent Ratio) start->optimize_mp use_chiral Use Chiral Column start->use_chiral optimize_tlc Optimize Solvents via TLC start->optimize_tlc change_col Change Column (Different/Chiral Stationary Phase) optimize_mp->change_col adjust_flow Adjust Flow Rate and Temperature change_col->adjust_flow end Improved Separation adjust_flow->end optimize_temp Optimize Temperature Program use_chiral->optimize_temp optimize_temp->end repack_col Repack Column optimize_tlc->repack_col repack_col->end

Technical Support Center: Enhancing (+)-Isomenthone Yield in Biocatalytic Conversions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the yield of (+)-isomenthone through biocatalytic conversions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing the yield of this compound.

Issue Potential Cause Recommended Solution
Low overall conversion of substrate (e.g., (+)-pulegone). 1. Suboptimal reaction conditions (pH, temperature).2. Enzyme inhibition by substrate or product.3. Insufficient cofactor (NADPH) regeneration.4. Poor enzyme stability under reaction conditions.1. Optimize pH and temperature for the specific pulegone reductase used.2. Perform substrate feeding or in situ product removal.3. Couple the reaction with a cofactor regeneration system (e.g., glucose dehydrogenase).4. Immobilize the enzyme or use a stabilized mutant.
Low ratio of this compound to (-)-menthone. 1. Intrinsic stereoselectivity of the pulegone reductase.2. Reaction conditions favoring (-)-menthone formation.3. Spontaneous or enzyme-catalyzed epimerization of this compound to (-)-menthone.1. Screen for pulegone reductases with higher selectivity for this compound.2. Adjust reaction parameters (e.g., temperature, pH, solvent) to influence stereoselectivity.3. Minimize reaction time to reduce epimerization. Consider using a two-step process where (-)-menthone is removed.
Formation of unwanted byproducts (e.g., menthols, neomenthols). 1. Presence of contaminating menthone reductases in the enzyme preparation.2. Broad substrate specificity of the pulegone reductase.1. Use a highly purified pulegone reductase.2. Engineer the pulegone reductase to enhance its specificity for pulegone and reduce its activity on menthone isomers.
Inconsistent results between batches. 1. Variation in enzyme activity or purity.2. Inconsistent preparation of reaction components.3. Fluctuations in reaction conditions.1. Standardize enzyme purification and activity assays.2. Prepare fresh solutions and standardize substrate and cofactor concentrations.3. Ensure precise control of temperature, pH, and agitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary biocatalytic routes to produce this compound?

A1: The primary biocatalytic route involves the use of pulegone reductase (PR) from plants like Mentha piperita (peppermint). This enzyme catalyzes the reduction of (+)-pulegone to a mixture of (-)-menthone and this compound.[1][2] The ratio of these products is dependent on the specific enzyme and the reaction conditions. Another potential route is the epimerization of (-)-menthone to this compound, which can occur spontaneously under certain conditions or may be enzyme-catalyzed, though specific menthone isomerases for this purpose are not well-characterized in the literature.[3]

Q2: How can I increase the proportion of this compound in the product mixture when using pulegone reductase?

A2: Influencing the stereoselectivity of pulegone reductase is key. You can:

  • Screen different pulegone reductases: Enzymes from different organisms may exhibit different selectivities.

  • Optimize reaction conditions: Temperature and pH can affect the conformational flexibility of the enzyme's active site, thereby influencing which stereoisomer is preferentially formed.

  • Site-directed mutagenesis: Modifying key amino acid residues in the active site of pulegone reductase can alter its stereoselectivity. Studies have identified specific residues that, when mutated, can change the product ratio of (-)-menthone to this compound.[1][2]

Q3: My reaction produces significant amounts of (-)-menthol and other reduced byproducts. What is the cause and how can I prevent this?

A3: The formation of menthol isomers indicates the presence of menthone reductases in your biocatalyst preparation.[4][5] These enzymes further reduce the desired ketone products. To prevent this, it is crucial to use a highly purified pulegone reductase. If you are using a whole-cell system, consider engineering the host strain to knock out or inhibit endogenous reductases that act on menthone and isomenthone.

Q4: What are the key parameters to monitor during the biocatalytic conversion?

A4: To effectively troubleshoot and optimize your reaction, you should monitor:

  • Substrate consumption (e.g., (+)-pulegone).

  • Formation of products: (-)-menthone and this compound.

  • Formation of any byproducts.

  • pH of the reaction medium.

  • Cofactor (NADPH) concentration, if a regeneration system is not 100% efficient.

Q5: Is it possible to biocatalytically convert (-)-menthone to this compound?

A5: Menthone and isomenthone can interconvert via an enol intermediate in a process called epimerization.[3] While this can be catalyzed by acid or base, specific enzymes (isomerases) that efficiently and selectively catalyze the conversion of (-)-menthone to this compound are not extensively documented for industrial biocatalysis. However, some research suggests that epimerization can occur as a side reaction in certain biocatalytic systems.[6]

Quantitative Data Presentation

Table 1: Product Distribution of Wild-Type and Mutant Mentha piperita Pulegone Reductase (MpPR)

Enzyme VariantSubstrate(-)-menthone (%)This compound (%)
Wild-Type MpPR(+)-pulegone6733
Mutant 1 (e.g., L56A)(+)-pulegone5545
Mutant 2 (e.g., V282F)(+)-pulegone4060

Note: The data presented here are illustrative and based on findings suggesting that mutations in pulegone reductase can alter stereoselectivity.[1][2] Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Assay for Pulegone Reductase Activity and Product Distribution

1. Enzyme Preparation:

  • Express the desired pulegone reductase (wild-type or mutant) in a suitable host (e.g., E. coli).
  • Lyse the cells and purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
  • In a reaction vessel, combine the buffer, NADPH (e.g., 1 mM), and the purified pulegone reductase (e.g., 1-5 µM).
  • Initiate the reaction by adding the substrate, (+)-pulegone (e.g., 10 mM), dissolved in a minimal amount of a compatible organic solvent (e.g., ethanol).
  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

3. Sampling and Analysis:

  • At various time points, withdraw aliquots of the reaction mixture.
  • Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing.
  • Separate the organic phase, which contains the substrate and products.
  • Analyze the organic phase by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) using a chiral column to separate and quantify (-)-menthone and this compound.

4. Data Calculation:

  • Calculate the percentage conversion of (+)-pulegone.
  • Determine the product ratio by calculating the peak areas of (-)-menthone and this compound.

Visualizations

Biocatalytic_Conversion_Pathway cluster_0 Menthol Biosynthesis Pathway Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Isomenthone This compound Pulegone->Isomenthone Pulegone Reductase Menthols Menthol Isomers Menthone->Menthols Menthone Reductases Isomenthone->Menthols Menthone Reductases Troubleshooting_Workflow Start Start: Low this compound Yield Check_Conversion Is overall conversion > 90%? Start->Check_Conversion Optimize_Conditions Optimize Reaction Conditions: - pH - Temperature - Cofactor Regeneration Check_Conversion->Optimize_Conditions No Check_Ratio Is this compound: (-)-Menthone ratio high? Check_Conversion->Check_Ratio Yes Optimize_Conditions->Check_Conversion Screen_Enzymes Screen Different Pulegone Reductases Check_Ratio->Screen_Enzymes No Check_Byproducts Are byproducts (menthols) present? Check_Ratio->Check_Byproducts Yes Mutate_Enzyme Site-Directed Mutagenesis of Pulegone Reductase Screen_Enzymes->Mutate_Enzyme Mutate_Enzyme->Check_Ratio Purify_Enzyme Purify Pulegone Reductase Check_Byproducts->Purify_Enzyme Yes End End: High this compound Yield Check_Byproducts->End No Purify_Enzyme->Check_Byproducts

References

Technical Support Center: (+)-Isomenthone Stereochemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Isomenthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted racemization and epimerization of this compound in your chemical reactions, ensuring the stereochemical integrity of your products.

Troubleshooting Guide: Preventing Racemization of this compound

This guide addresses common issues encountered during experiments that can lead to the loss of stereochemical purity of this compound.

Issue ID Problem Potential Cause Suggested Solution
ISO-T01 Unexpected loss of optical activity in a reaction involving this compound.The reaction conditions (acidic or basic) are promoting enol or enolate formation, leading to epimerization to (-)-Menthone.[1]Carefully control the pH of the reaction mixture. Whenever possible, conduct reactions under neutral or mildly acidic/basic conditions. For base-catalyzed reactions, consider using sterically hindered, non-nucleophilic bases to minimize enolate formation.[2]
ISO-T02 Formation of a mixture of diastereomers (Isomenthone and Menthone) when starting with pure this compound.The temperature of the reaction is too high, accelerating the rate of epimerization.[3]Perform the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.
ISO-T03 Racemization observed during purification by chromatography.The stationary phase of the chromatography column (e.g., silica gel or alumina) can have acidic or basic sites that catalyze epimerization.Use deactivated silica gel or a less acidic stationary phase. Alternatively, consider purification methods that do not involve acidic or basic conditions, such as crystallization or distillation under reduced pressure. Chiral HPLC can also be used for both analysis and purification.
ISO-T04 Inconsistent results in reactions where this compound is a reactant.The starting material may already contain some amount of its epimer, (-)-Menthone, due to improper storage or synthesis.Always check the purity of the starting material using analytical techniques such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.[4] Store this compound in a cool, dry place, away from acidic or basic contaminants.

Frequently Asked Questions (FAQs)

Understanding Racemization and Epimerization

Q1: What is the mechanism of racemization for this compound?

A1: The racemization of this compound, a chiral ketone with a hydrogen atom at the alpha-position to the carbonyl group, proceeds through the formation of a planar, achiral enol or enolate intermediate.[1][5] This process can be catalyzed by both acids and bases. Once the achiral intermediate is formed, protonation can occur from either face of the planar double bond, leading to the formation of either the original this compound or its epimer, (-)-Menthone. Over time, this leads to a mixture of the two diastereomers.[6]

Q2: What is the difference between racemization and epimerization in the context of this compound?

A2: In the specific case of this compound, the chiral center at the alpha-position to the carbonyl group is the one that undergoes inversion. When this happens, this compound is converted to its diastereomer, (-)-Menthone. This process is specifically referred to as epimerization because only one of several chiral centers in the molecule is inverted. While this leads to a loss of the original diastereomeric purity, it is the key step that can ultimately lead to a racemic mixture if all chiral centers were to be affected, though in practice, the primary concern is the diastereomeric ratio.

Experimental Conditions

Q3: What are the ideal pH conditions to prevent the racemization of this compound?

A3: The ideal pH to prevent racemization is neutral (pH 7). Both acidic and basic conditions can catalyze the enolization process that leads to epimerization.[1] If a reaction requires acidic or basic conditions, it is crucial to use the mildest possible conditions and to carefully control the pH throughout the reaction.

Q4: How does temperature affect the rate of racemization?

A4: The rate of racemization, like most chemical reactions, increases with temperature.[3] Higher temperatures provide the necessary activation energy for the formation of the enol or enolate intermediate, thus accelerating the epimerization process. It is therefore advisable to conduct reactions at the lowest temperature at which the desired transformation can occur efficiently.

Q5: Which solvents are recommended for reactions involving this compound?

A5: The choice of solvent can influence the rate of racemization. Protic solvents can stabilize the enolate intermediate through hydrogen bonding, which can increase the rate of epimerization.[3] Aprotic solvents are generally preferred. However, the optimal solvent will depend on the specific reaction being performed. It is recommended to screen different aprotic solvents to find the one that gives the best results for the desired reaction while minimizing epimerization.

Analytical Methods

Q6: How can I determine the diastereomeric purity of my this compound sample?

A6: The diastereomeric purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography (GC): Using a chiral capillary column, it is possible to separate and quantify the different stereoisomers of menthone and isomenthone.[4][7]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can effectively separate the enantiomers and diastereomers, allowing for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between diastereomers. The use of chiral shift reagents can also help in resolving the signals of enantiomers.[1][8]

Quantitative Data Summary

The following table summarizes the equilibrium composition of menthol isomers under different catalytic conditions, which is relevant to the stability of the parent ketone.

CatalystTemperature (°C)% (-)-Menthol% (+)-Neomenthol% (+)-IsomentholReference
Copper Chromite200563113[9]
Sodium Mentholate20074-75--[9]

Key Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Isomerization of (-)-Menthone to this compound

This protocol is adapted from a green chemistry experiment and can be used to study the kinetics of epimerization.[5]

Materials:

  • (-)-Menthone

  • AMBERLYST 15DRY ion-exchange resin

  • Acetone

  • Scintillation vials

  • Stir bar

  • Water bath

  • Gas chromatograph (GC)

Procedure:

  • Weigh the desired amount of AMBERLYST 15DRY catalyst (e.g., 10-40 mg) into a 20 mL scintillation vial containing a small stir bar.

  • Add 1 mL of (-)-Menthone to the vial.

  • Place the vial in a pre-equilibrated water bath at a constant temperature (e.g., 70-90 °C).

  • Stir the reaction mixture.

  • At regular time intervals (e.g., every 15 minutes for 90 minutes), withdraw a small aliquot of the reaction mixture using a glass pipet.

  • Dilute the aliquot with acetone.

  • Analyze the sample by gas chromatography to determine the ratio of (-)-Menthone to this compound.

  • Plot the concentration of this compound versus time to determine the reaction kinetics.

Protocol 2: Analytical Separation of Menthone and Isomenthone Isomers by HPLC

This protocol provides a method for the analytical separation of menthone and isomenthone isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Refractive Index Detector

  • Analytical column: µ-Porasil (silica gel)

Chromatographic Conditions:

  • Mobile Phase: Hexane:Ethyl Acetate (30:1 v/v)

  • Flow Rate: 1 mL/min

  • Temperature: Ambient

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the menthone/isomenthone mixture in the mobile phase.

  • Inject the standard solution onto the HPLC system.

  • Record the chromatogram and determine the retention times for menthone and isomenthone.

  • Prepare the sample solution by dissolving the experimental sample in the mobile phase.

  • Inject the sample solution and record the chromatogram.

  • Quantify the amounts of menthone and isomenthone by comparing the peak areas to those of the standard.

Visualizations

Racemization_Mechanism cluster_0 Acid-Catalyzed Epimerization cluster_1 Base-Catalyzed Epimerization Isomenthone_Acid This compound Protonated_Ketone Protonated Ketone Isomenthone_Acid->Protonated_Ketone + H+ Protonated_Ketone->Isomenthone_Acid - H+ Enol Enol (Achiral) Protonated_Ketone->Enol - H+ Enol->Protonated_Ketone + H+ Menthone_Acid (-)-Menthone Enol->Menthone_Acid + H+ Isomenthone_Base This compound Enolate Enolate (Achiral) Isomenthone_Base->Enolate + B- Enolate->Isomenthone_Base + BH Menthone_Base (-)-Menthone Enolate->Menthone_Base + BH

Caption: Mechanism of acid- and base-catalyzed epimerization of this compound.

Experimental_Workflow Start Start with Pure this compound Reaction Perform Chemical Reaction (e.g., Alkylation, Aldol) Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Stereochemical Analysis (GC, HPLC, NMR) Purification->Analysis Product Pure Product Analysis->Product >99% de Troubleshoot Troubleshoot: Unexpected Epimerization Analysis->Troubleshoot <99% de Troubleshoot->Reaction Optimize Conditions: - Temperature - pH - Solvent Troubleshoot->Purification Optimize Method

Caption: Experimental workflow for reactions involving this compound.

References

Technical Support Center: Optimizing (+)-Isomenthone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Isomenthone.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials for this compound synthesis are (-)-Menthone and (+)-Pulegone. Other precursors like menthol and thymol can also be used, but often involve more steps or result in mixtures of stereoisomers.[1][2][3]

Q2: Why is it challenging to obtain pure this compound?

A2: The primary challenge lies in the stereochemical relationship between menthone and isomenthone. They are diastereomers that can interconvert under certain conditions, particularly acidic or basic environments, through an enol intermediate.[4][5][6] This equilibrium often results in a mixture of both isomers, making the isolation of pure this compound difficult.[1]

Q3: What analytical techniques are recommended for monitoring the progress of the reaction and assessing product purity?

A3: Gas chromatography (GC) is a highly effective technique for monitoring the reaction progress and determining the ratio of this compound to (-)-Menthone.[4] For preparative separation and purification on a small scale, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Can this compound be synthesized from (+)-pulegone?

A4: Yes, this compound can be synthesized from (+)-pulegone through the reduction of the C2-C8 alkene double bond. This reaction is often catalyzed by enzymes like (+)-pulegone reductase, which can yield a mixture of (-)-menthone and this compound.[7][8] The ratio of the products can be influenced by the specific enzyme and reaction conditions used.

Troubleshooting Guide

Issue 1: Low yield of this compound from (-)-Menthone isomerization.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Catalyst When using an acid catalyst like hydrochloric acid in acetic acid, ensure the appropriate concentration and reaction time. For a greener alternative, consider using an acid-form ion-exchange resin like AMBERLYST 15DRY.[5]Increased conversion of (-)-menthone to the equilibrium mixture.
Suboptimal Reaction Time Monitor the reaction over time using GC analysis to determine when equilibrium is reached. Prolonged reaction times may not necessarily increase the yield of the desired product.[5]Identification of the optimal reaction time for maximizing this compound concentration.
Reversible Reaction The isomerization is a reversible process. The final mixture will be an equilibrium of (-)-menthone and this compound.[5][6]Understanding that a complete conversion to this compound may not be achievable under equilibrium conditions.

Issue 2: Formation of significant (-)-Menthone byproduct during synthesis from (+)-Pulegone.

Potential Cause Troubleshooting Step Expected Outcome
Non-selective Reducing Agent If using a chemical reducing agent, it may not be stereoselective. Consider enzymatic reduction using (+)-pulegone reductase for potentially higher selectivity towards this compound.[7]Altered ratio of this compound to (-)-menthone in the product mixture.
Reaction Conditions Optimize reaction parameters such as pH, temperature, and cofactor concentration when using enzymatic methods. These factors can influence enzyme activity and stereoselectivity.[7]Improved selectivity for the desired this compound isomer.
Enzyme Specificity Different sources of pulegone reductase may exhibit different stereoselectivities. If possible, screen various enzymes to find one that favors the formation of this compound.[7]Higher proportion of this compound in the final product.

Issue 3: Difficulty in separating this compound from (-)-Menthone.

Potential Cause Troubleshooting Step Expected Outcome
Similar Physical Properties The boiling points of menthone and isomenthone are very close, making separation by simple distillation challenging.Acknowledgment that fractional distillation may be required for effective separation.[1]
Co-elution in Chromatography Standard chromatography may not provide sufficient resolution.Use of specialized chromatography techniques.
Ineffective Derivatization The chosen derivatizing agent may not provide sufficient difference in properties for separation.Selection of a more effective derivatizing agent.

Quantitative Data Summary

Table 1: Isomerization of (-)-Menthone to this compound via Enamine Intermediate

Hydrolysis ConditionRatio of this compound : (-)-MenthoneYield of Ketone Mixture (%)Reference
20% Hydrochloric Acid45.7 : 54.0-[4]
Acetic Acid and Water44.8 : 52.3-[4]
Carbon Disulfide and Water85 : 1568[4]

Table 2: Acid-Catalyzed Equilibration of (-)-Menthone

Catalyst/ReagentRatio of this compound : (-)-MenthoneReference
20% Hydrochloric Acid18.0 : 81.0[4]
Pyrrolidine and Water33.7 : 66.2[4]
AMBERLYST 15DRY (at equilibrium)Approx. 30 : 70[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from (-)-Menthone via Enamine Intermediate

  • Enamine Formation: A mixture of (-)-menthone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a Dean-Stark trap to remove water. The reaction is monitored by GC until the consumption of (-)-menthone is complete.

  • Enamine Hydrolysis: The crude enamine is then subjected to hydrolysis. For optimal this compound yield, a mixture of the enamine, carbon disulfide, and water in ethanol is refluxed for one hour.[4]

  • Work-up and Purification: After the reaction, the mixture is worked up by extraction with an organic solvent, followed by washing and drying. The resulting ketone mixture, enriched in this compound, can be further purified by fractional distillation or chromatography.[1][4]

Protocol 2: Acid-Catalyzed Isomerization of (-)-Menthone using Ion-Exchange Resin

  • Reaction Setup: (-)-Menthone is mixed with a catalytic amount of AMBERLYST 15DRY resin (e.g., 10 mg of resin for 1 mL of (-)-menthone).[5]

  • Reaction Conditions: The mixture is heated to 70 °C and stirred.[5]

  • Monitoring: Aliquots of the reaction mixture are taken at regular intervals, filtered to remove the resin, and analyzed by GC to monitor the ratio of (-)-menthone to this compound until equilibrium is reached (typically within 90 minutes).[5]

  • Product Isolation: Once equilibrium is achieved, the product mixture is separated from the resin by simple filtration or decantation. No aqueous workup is necessary.[5]

Visualizations

experimental_workflow_enamine cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start (-)-Menthone enamine Enamine Formation (Pyrrolidine, p-TsOH) start->enamine Step 1 hydrolysis Hydrolysis (CS2, H2O) enamine->hydrolysis Step 2 workup Work-up & Extraction hydrolysis->workup Step 3 purify Fractional Distillation / Chromatography workup->purify Step 4 product This compound purify->product

Caption: Workflow for this compound synthesis via an enamine intermediate.

troubleshooting_low_yield problem Low Yield of this compound cause1 Inefficient Catalyst problem->cause1 cause2 Suboptimal Reaction Time problem->cause2 cause3 Equilibrium Limitation problem->cause3 solution1 Switch to Ion-Exchange Resin or Optimize Acid Concentration cause1->solution1 solution2 Monitor Reaction by GC to Find Optimal Time cause2->solution2 solution3 Acknowledge Equilibrium; Focus on Separation cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Chromatographic Resolution of (+)-Isomenthone and (-)-Menthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of (+)-Isomenthone and (-)-Menthone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and (-)-Menthone?

A1: The primary challenge lies in the fact that this compound and (-)-Menthone are stereoisomers. Specifically, they are diastereomers, meaning they have different spatial arrangements of their atoms.[1] While diastereomers have different physical properties, their structural similarity can still make them difficult to separate using standard chromatography techniques. The further challenge of separating their respective enantiomers, for instance, (-)-menthone from (+)-menthone, requires chiral chromatography.

Q2: Which chromatographic techniques are most effective for this separation?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively used for the separation of menthone and isomenthone isomers. The choice between GC and HPLC will depend on the specific requirements of the analysis, such as the desired resolution, sample volatility, and the availability of instrumentation. For enantioselective separations (e.g., separating (+)-menthone from (-)-menthone), chiral stationary phases are essential.[2][3]

Q3: What type of chromatographic columns are recommended?

A3: For the separation of this compound and (-)-Menthone, the column choice is critical.

  • For Gas Chromatography (GC): Chiral capillary columns with stationary phases based on cyclodextrin derivatives are highly effective.[3][4] Specifically, substituted β-cyclodextrins have shown excellent enantioselectivity for these compounds.[3]

  • For High-Performance Liquid Chromatography (HPLC): Normal-phase chromatography using a silica gel column can be used to separate the diastereomers (-)-menthone and this compound. For enantiomeric separations, chiral stationary phases (CSPs) are necessary.

Troubleshooting Guides

Poor Resolution or Co-elution of Peaks

Q: My chromatogram shows poor resolution between the this compound and (-)-Menthone peaks. What are the possible causes and solutions?

A: Poor resolution is a common issue in chiral separations. Here are several factors to investigate:

  • Incorrect Column Selection: Ensure you are using a chiral stationary phase appropriate for this separation. For GC, a cyclodextrin-based column is recommended. For HPLC, a suitable chiral stationary phase is required for enantiomeric separation, while a standard silica column may suffice for diastereomeric separation.[3]

  • Suboptimal Temperature (GC): In GC, the oven temperature plays a crucial role in resolution.

    • Troubleshooting Step: Optimize the temperature program. A lower initial temperature and a slower ramp rate can often improve the separation of closely eluting compounds. An isothermal run at a carefully selected temperature might also provide better resolution.[2]

  • Incorrect Mobile Phase Composition (HPLC): The composition of the mobile phase is critical in HPLC for achieving good separation.

    • Troubleshooting Step: For normal-phase HPLC on a silica column, adjust the ratio of the non-polar and polar solvents (e.g., hexane and ethyl acetate). A systematic variation of the mobile phase composition should be performed to find the optimal selectivity.

  • Flow Rate: The flow rate of the carrier gas (GC) or mobile phase (HPLC) affects the efficiency of the separation.

    • Troubleshooting Step: A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the analysis time.[5]

Fluctuating Retention Times

Q: I am observing significant shifts in the retention times of my analytes between injections. What could be the cause?

A: Inconsistent retention times can compromise the reliability of your analytical method. Consider the following:

  • Temperature Fluctuations (GC): The GC oven temperature must be stable and reproducible. Even small variations can lead to shifts in retention times.

    • Troubleshooting Step: Verify the stability and accuracy of your GC oven. Allow sufficient time for the oven to equilibrate at the set temperature before each injection.

  • Mobile Phase Inconsistency (HPLC): Changes in the mobile phase composition, even minor ones, can affect retention.

    • Troubleshooting Step: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase manually, be precise with the volumes of each solvent. Using a binary or quaternary pump with accurate mixing capabilities is recommended.

  • Column Equilibration: The column needs to be properly equilibrated with the mobile phase (HPLC) or carrier gas (GC) before starting the analysis.

    • Troubleshooting Step: Before the first injection, and after any change in method parameters, allow the column to equilibrate for a sufficient amount of time. This is typically indicated by a stable baseline.[6]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can alter its chromatographic properties.

    • Troubleshooting Step: Implement a proper sample preparation procedure to minimize the injection of contaminants. Regularly condition or wash the column according to the manufacturer's instructions.

Experimental Protocols

Gas Chromatography (GC) Method for the Chiral Separation of Menthone and Isomenthone

This protocol is a representative method for the chiral separation of menthone and isomenthone enantiomers.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: LIPODEX G (or equivalent cyclodextrin-based chiral stationary phase)

Chromatographic Conditions:

ParameterValue
Injection Temperature 200 °C
Injection Volume 1.0 µL
Split Ratio 1:140
Carrier Gas Hydrogen
Inlet Pressure 1.20 bar
Oven Temperature 100 °C (Isothermal)
Detector FID
Detector Temperature 200 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the menthone/isomenthone mixture in a suitable solvent (e.g., hexane).

  • Instrument Setup: Set up the GC system with the parameters listed in the table above.

  • Injection: Inject 1.0 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and identify the peaks based on their retention times. The expected elution order is typically (-)-menthone, (+)-menthone, (-)-isomenthone, and this compound.

Reference Data:

CompoundRetention Time (min) - Approximate
(-)-MenthoneVaries with exact conditions
(+)-MenthoneVaries with exact conditions
(-)-IsomenthoneVaries with exact conditions
This compoundVaries with exact conditions

(Note: The exact retention times will vary depending on the specific instrument, column dimensions, and precise conditions. It is essential to run standards for peak identification.)

High-Performance Liquid Chromatography (HPLC) Method for the Separation of (-)-Menthone and this compound

This protocol describes a normal-phase HPLC method for the separation of the diastereomers (-)-menthone and this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) Detector

  • Analytical Column: Silica gel (e.g., µ-Porasil or Partisil 10)

Chromatographic Conditions:

ParameterValue
Mobile Phase Hexane:Ethyl Acetate (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV (at a low wavelength if possible) or RI

Procedure:

  • Sample Preparation: Dissolve the mixture of (-)-menthone and this compound in the mobile phase.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Data Acquisition: Record the chromatogram. The two diastereomers should be resolved into distinct peaks.

Reference Data:

Compoundk' (Capacity Factor)Relative Retention Time
(-)-Menthone0.701.00
This compound1.201.13

(Data adapted from Bergman and Hall, 1979)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Menthone/Isomenthone Mixture dissolve Dissolve in Appropriate Solvent sample->dissolve injection Inject Sample dissolve->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (FID, UV, etc.) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Final Report analysis->report

Caption: General experimental workflow for the chromatographic analysis of menthone isomers.

troubleshooting_logic cluster_column Column Issues cluster_method Method Parameters start Poor Peak Resolution col_type Incorrect Column Type? start->col_type temp Suboptimal Temperature? (GC) start->temp col_age Column Degradation? col_type->col_age solution Resolution Improved col_age->solution mobile_phase Incorrect Mobile Phase Ratio? (HPLC) temp->mobile_phase flow_rate Flow Rate Too High? mobile_phase->flow_rate flow_rate->solution

Caption: Troubleshooting logic for addressing poor peak resolution in chromatography.

References

Strategies to control the stereochemical outcome in reactions with (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Isomenthone Stereochemical Control

Welcome to the technical support center for stereochemical control in reactions with this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in controlling stereochemical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Reaction Stereoselectivity Issues

  • Q: My reduction of this compound is yielding a mixture of diastereomers ((+)-neoisomenthol and (-)-isomenthol). How can I improve the selectivity for one over the other?

    A: The diastereoselectivity of carbonyl reductions is highly dependent on steric and electronic factors, which can be influenced by your choice of reducing agent and reaction conditions.

    • Steric Hindrance: In this compound, the methyl and isopropyl groups are in a cis relationship. The isopropyl group at C2 is pseudo-axial in the most stable chair conformation, creating significant steric hindrance on one face of the molecule. Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller, unhindered reducing agents (e.g., NaBH₄) may show less selectivity or favor axial attack to yield the equatorial alcohol, following the Felkin-Anh model.

    • Chelation Control: If you introduce a chelating group (e.g., a hydroxyl group) elsewhere in the molecule, using a reagent with a Lewis acidic metal (like Zn(BH₄)₂) can lock the conformation and force a highly selective attack from one face.

    • Troubleshooting Steps:

      • Change the Reducing Agent: Switch between bulky (L-Selectride®, K-Selectride®) and non-bulky (NaBH₄, LiAlH₄) hydride donors.

      • Modify Temperature: Lowering the reaction temperature often increases selectivity by accentuating the energetic differences between the diastereomeric transition states.

      • Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate. Experiment with different ethereal (THF, Et₂O) or alcoholic (MeOH, EtOH) solvents.

  • Q: I am attempting an α-alkylation of this compound, but I'm getting a mixture of regioisomers and diastereomers. What's going wrong?

    A: This is a common issue involving both regioselectivity (which α-proton is removed) and diastereoselectivity (which face of the enolate is attacked).

    • Regioselectivity (Kinetic vs. Thermodynamic Control): this compound has two enolizable positions (C2 and C4). Deprotonation at the less substituted C4 position leads to the kinetic enolate, while deprotonation at the more substituted C2 position forms the more stable thermodynamic enolate.

      • To favor the kinetic enolate , use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent (like THF).

      • To favor the thermodynamic enolate , use a smaller, strong base (like NaH or NaOEt) at higher temperatures (room temperature or above) to allow the system to equilibrate to the more stable enolate.[1]

    • Diastereoselectivity: Once the enolate is formed, the incoming electrophile (e.g., an alkyl halide) will preferentially attack from the face opposite to the bulky isopropyl group to minimize steric clash. The rigidity of the cyclohexanone ring system strongly influences this facial bias. The alkylation of conformationally rigid cyclohexanone enolates tends to occur via axial attack.[2]

    • Troubleshooting Steps:

      • Ensure Kinetic or Thermodynamic Conditions: Strictly control your temperature and choice of base to favor one regioisomer. For kinetic control, ensure rapid and quantitative enolate formation before adding the electrophile.

      • Choose the Right Electrophile: Use reactive primary alkyl halides (e.g., MeI, BnBr) for efficient Sₙ2 alkylation.[3][4]

      • Analyze Product Mixture: Use GC-MS or NMR to identify the regio- and diastereomers formed to better diagnose the issue.

2. Isomerization and Stability

  • Q: I suspect my this compound is isomerizing to (-)-menthone under my reaction conditions. How can I prevent this?

    A: Isomerization between isomenthone and menthone occurs via an enol or enolate intermediate and is catalyzed by both acid and base.[5][6] Since menthone is thermodynamically more stable (both alkyl groups can be equatorial), this isomerization is a common side reaction.

    • Prevention under Basic Conditions: When forming an enolate for alkylation, use a strong, non-nucleophilic base (like LDA) at low temperatures (-78 °C) to form the enolate rapidly and irreversibly. This "locks" the molecule as the desired enolate before it can equilibrate. Avoid using weaker bases at higher temperatures if isomerization is a concern.

    • Prevention under Acidic Conditions: Avoid prolonged exposure to strong acids. If an acid catalyst is necessary, consider using milder, solid-supported acids (like Amberlyst™ 15 resin) which can be easily filtered off, or running the reaction at lower temperatures to slow the rate of isomerization.[7][8]

    • During Workup: Neutralize the reaction mixture promptly during aqueous workup to avoid acid- or base-catalyzed isomerization.

Data Presentation: Stereoselectivity in this compound Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the chosen reagents and conditions. The following tables summarize expected outcomes for common transformations.

Table 1: Diastereoselectivity in the Catalytic Hydrogenation of this compound

Catalyst SystemPressure (MPa)Temperature (°C)Major ProductMinor ProductTypical Selectivity (Major:Minor)Reference
Raney Nickel2.7100(+)-Neoisomenthol(-)-IsomentholVaries; moderate selectivity[9][10]
Ni/MgAl2.7100(-)-Isomenthol(+)-NeoisomentholLow conversion, higher selectivity for (-)-isomenthol[9][10]
Pt/SiO₂--(+)-Neoisomenthol(-)-IsomentholModerate selectivity[11]
PtSn-BM--(+)-Neoisomenthol(-)-IsomentholImproved selectivity over Pt/SiO₂[11]

Note: Selectivity can be influenced by catalyst preparation and specific reaction time.

Table 2: Regioselectivity in Enolate Formation from this compound

ConditionBaseSolventTemperature (°C)Predominant EnolateProduct after AlkylationReference
Kinetic Control LDATHF-78C4-enolate (less substituted)4-alkyl-(+)-isomenthone
Thermodynamic Control NaOEtEtOH25C2-enolate (more substituted)2-alkyl-(+)-isomenthone[1]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride

This protocol describes a standard, non-selective reduction, which can be used as a baseline for optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.48 mmol) in methanol (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.25 g, 6.61 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water (20 mL) and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Analysis: Purify the resulting mixture of (+)-neoisomenthol and (-)-isomenthol by column chromatography. Determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy or chiral GC analysis.

Protocol 2: Kinetically Controlled α-Alkylation of this compound

This protocol favors the formation of the less-substituted C4-alkylated product.

  • Preparation: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) (15 mL) and diisopropylamine (1.1 mL, 7.8 mmol). Cool the solution to -78 °C (acetone/dry ice bath).

  • Base Formation: Slowly add n-butyllithium (2.5 M in hexanes, 3.0 mL, 7.5 mmol) dropwise. Stir the solution at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C. This forms the Lithium Diisopropylamide (LDA) base.

  • Enolate Formation: Add a solution of this compound (1.0 g, 6.48 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add a reactive alkyl halide (e.g., iodomethane, 0.44 mL, 7.1 mmol) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to proceed.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Workup: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography and analyze the product distribution by GC-MS and NMR to confirm the regio- and stereoselectivity.

Visualizations: Diagrams and Workflows

G cluster_start Starting Material cluster_products Reduction Products Isomenthone This compound Neoisomenthol (+)-Neoisomenthol (Axial Attack Product) Isomenthone->Neoisomenthol  Axial Attack (e.g., small hydride) Isomenthol (-)-Isomenthol (Equatorial Attack Product) Isomenthone->Isomenthol  Equatorial Attack (e.g., bulky hydride)

Caption: Diastereoselective reduction pathways of this compound.

G start Define Target Stereoisomer (e.g., 4-alkyl vs 2-alkyl) select_cond Select Control Conditions start->select_cond kinetic Kinetic Control - Strong, bulky base (LDA) - Low Temp (-78°C) - Aprotic Solvent (THF) select_cond->kinetic  Less Substituted Product thermo Thermodynamic Control - Strong, small base (NaH) - High Temp (>0°C) - Protic/Aprotic Solvent select_cond->thermo  More Substituted Product   form_enolate Generate Enolate Intermediate kinetic->form_enolate thermo->form_enolate add_elec Add Electrophile (R-X) form_enolate->add_elec analyze Analyze Product Mixture (GC-MS, NMR) add_elec->analyze

Caption: Workflow for regioselective alkylation of this compound.

G outcome Stereochemical Outcome sterics Steric Hindrance sterics->outcome reagent Reagent Size (Bulky vs. Small) reagent->sterics temp Temperature control Kinetic vs. Thermodynamic temp->control base Base Strength & Size base->control solvent Solvent Polarity & Coordination solvent->outcome control->outcome

Caption: Key factors influencing stereochemical control.

References

Validation & Comparative

Comparing the efficacy of different catalysts for (+)-Isomenthone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (+)-isomenthone, a valuable monoterpene ketone used in flavorings, fragrances, and as a chiral intermediate in pharmaceutical manufacturing, can be achieved through various catalytic pathways. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

Comparison of Catalytic Efficacy

The following table summarizes the performance of different catalysts in the synthesis of this compound and its isomer, (-)-menthone. Key metrics include the starting material, catalyst used, reaction conditions, and the resulting product yields and selectivities.

Starting MaterialCatalyst SystemReaction TypeTemperatureSolvent/PhaseYield of Menthone/IsomenthoneSelectivityReference
(-)-MentholAgSr/SiO₂Oxidative Dehydrogenation300-350°CGas Phase58%64%[1]
(-)-MentholCuO-basedOxidative Dehydrogenation300-350°CGas Phase41%51%[1]
(-)-MentholRuMnCe/CeO₂Oxidative Dehydrogenation300-350°CGas Phase68%73%[1]
CitronellalAl/Fe-Pillared Clay (Al/Fe-PILC)Cyclization/Isomerization80°C1,2-dichloroethane70% (of menthones after 24-45h)60% for (±)-menthone[2]
CitronellalAcidified Natural Zeolite & Raney NickelOne-Pot Cyclization & Hydrogenation120°CNot specified80% conversion (68% menthol)-
CitronellalNi/H-Beta-ZeoliteOne-Pot Cyclization & Hydrogenation80°CCyclohexane--[3]
(-)-MenthoneAMBERLYST 15DRYIsomerization70-90°CNeatEquilibrium mixture-
(+)-PulegonePt/SiO₂Hydrogenation115°Cn-dodecane--[4][5]
(+)-PulegonePt-Sn/SiO₂Hydrogenation115°Cn-dodecane--[4][5]

Reaction Pathways and Experimental Workflows

The synthesis of this compound can be approached from several precursors, each involving distinct reaction mechanisms. The following diagrams illustrate the key transformations.

reaction_pathways cluster_citronellal From Citronellal cluster_menthol From (-)-Menthol cluster_menthone From (-)-Menthone cluster_pulegone From (+)-Pulegone Citronellal Citronellal Isopulegol Isopulegol Citronellal->Isopulegol Cyclization (Lewis/Brønsted Acids) Menthone_Isomenthone_Mix_C Menthone/ Isomenthone Isopulegol->Menthone_Isomenthone_Mix_C Isomerization Menthol (-)-Menthol Menthone_Isomenthone_Mix_M (-)-Menthone/ This compound Menthol->Menthone_Isomenthone_Mix_M Oxidative Dehydrogenation Menthone (-)-Menthone Isomenthone This compound Menthone->Isomenthone Isomerization (Acid Catalyst) Pulegone (+)-Pulegone Menthone_Isomenthone_Mix_P (-)-Menthone/ This compound Pulegone->Menthone_Isomenthone_Mix_P Hydrogenation

Caption: Key synthetic routes to this compound.

The general experimental workflow for a heterogeneous catalytic reaction is outlined below. Specific parameters will vary depending on the chosen catalyst and reaction type.

experimental_workflow Start Catalyst Preparation/ Pre-treatment Reactor_Setup Reactor Setup (Batch or Continuous) Start->Reactor_Setup Reaction Reaction under Controlled Conditions (Temp, Pressure, Stirring) Reactor_Setup->Reaction Monitoring Reaction Monitoring (GC, TLC, etc.) Reaction->Monitoring Separation Catalyst Separation (Filtration/Centrifugation) Reaction->Separation Upon Completion Monitoring->Reaction Purification Product Purification (Distillation, Chromatography) Separation->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis

Caption: General experimental workflow for heterogeneous catalysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on literature reports and serve as a starting point for laboratory synthesis.

Cyclization of Citronellal using Al/Fe-Pillared Clay (Al/Fe-PILC)

This method involves the acid-catalyzed intramolecular ene-reaction of citronellal.

  • Catalyst Preparation: Al/Fe-pillared clay catalysts can be prepared by the intercalation of polyhydroxy-metallic species in the interlayer space of a smectite clay, followed by calcination. A typical procedure involves the controlled hydrolysis of AlCl₃ and FeCl₃ solutions, followed by mixing with a suspension of the clay. The resulting solid is then washed, dried, and calcined at elevated temperatures (e.g., 500°C) to form the rigid pillared structure.

  • Reaction Procedure:

    • To a solution of citronellal in 1,2-dichloroethane, add the Al/Fe-PILC catalyst.

    • Heat the reaction mixture to 80°C with stirring.[2]

    • Initially, isopulegol is formed. For the subsequent isomerization to menthone and isomenthone, continue heating for 24-45 hours.[2]

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and separate the catalyst by filtration.

    • The filtrate containing the product mixture can be purified by distillation or column chromatography.

Oxidative Dehydrogenation of (-)-Menthol in a Continuous Gas-Phase Reactor

This sustainable process utilizes a solid catalyst and molecular oxygen as the oxidant.[1]

  • Catalyst Preparation: The catalysts (e.g., AgSr/SiO₂, CuO-based, RuMnCe/CeO₂) are typically prepared by impregnation of the corresponding metal precursors onto a high-surface-area support like silica or ceria, followed by calcination and/or reduction steps.

  • Experimental Setup and Procedure:

    • A fixed-bed reactor is packed with the chosen catalyst.

    • (-)-Menthol is placed in a saturator and evaporated into a carrier gas stream containing a controlled concentration of oxygen (e.g., 5 vol% O₂ in Argon).

    • The gas mixture is passed through the heated catalyst bed (300-350°C).

    • The product stream exiting the reactor is condensed and collected.

    • The composition of the product mixture (menthone, isomenthone, and unreacted menthol) is analyzed by GC.

    • Reaction conditions such as temperature, flow rate (residence time), and feed concentration can be optimized to maximize the yield and selectivity to the desired products.[1]

Isomerization of (-)-Menthone using an Ion-Exchange Resin

This "green" method employs a solid acid catalyst that is easily separable from the product.

  • Catalyst: AMBERLYST 15DRY, an acid-form ion-exchange resin.

  • Reaction Procedure:

    • Place (-)-menthone and the AMBERLYST 15DRY catalyst in a reaction vessel.

    • Heat the mixture to the desired temperature (e.g., 70-90°C) with stirring.

    • The reaction proceeds towards an equilibrium mixture of (-)-menthone and this compound.

    • The progress of the isomerization can be monitored by taking aliquots at different time intervals and analyzing them by GC.

    • Once equilibrium is reached, the liquid product mixture can be easily separated from the solid resin catalyst by decantation or filtration. No aqueous workup is typically required.

Hydrogenation of (+)-Pulegone using Platinum-Based Catalysts

This method involves the reduction of the carbon-carbon double bond of pulegone.

  • Catalyst Preparation: SiO₂-supported platinum catalysts are prepared by impregnating a silica support with a platinum precursor (e.g., H₂PtCl₆), followed by drying and reduction under a hydrogen atmosphere. Bimetallic Pt-Sn catalysts can be prepared by the subsequent addition of an organotin compound to the Pt/SiO₂ catalyst.[5]

  • Reaction Procedure:

    • The hydrogenation is typically carried out in a high-pressure autoclave.

    • Charge the autoclave with (+)-pulegone, a suitable solvent (e.g., n-dodecane), and the Pt/SiO₂ or Pt-Sn/SiO₂ catalyst.[4]

    • Pressurize the reactor with hydrogen and heat to the desired reaction temperature (e.g., 115°C).[4]

    • Maintain the reaction under vigorous stirring.

    • Monitor the reaction by GC to determine the conversion of pulegone and the selectivity to menthone and isomenthone.

    • After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration.

    • The product can be isolated from the solvent by distillation.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic routes, with the optimal choice depending on factors such as the available starting material, desired scale of production, and considerations for process sustainability. The cyclization of citronellal offers a direct route from a readily available renewable feedstock. The oxidative dehydrogenation of (-)-menthol presents a green alternative using molecular oxygen. The isomerization of (-)-menthone is a straightforward transformation, particularly with easily separable solid acid catalysts. Finally, the hydrogenation of (+)-pulegone provides another viable pathway. The data and protocols presented in this guide are intended to assist researchers in navigating these options and selecting the most suitable catalytic system for their synthetic goals.

References

A Comparative Guide to Determining the Enantiomeric Excess of (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and characterization for chiral compounds such as (+)-Isomenthone, a monoterpene ketone with applications in flavor, fragrance, and pharmaceutical industries. This guide provides a comparative overview of chiral chromatography and alternative methods for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Chiral chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), stands as the primary method for the enantioselective analysis of volatile and semi-volatile compounds like Isomenthone. However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral derivatization offer viable approaches, each with distinct advantages and limitations.

Table 1: Comparison of Methods for Enantiomeric Excess Determination of this compound

MethodPrincipleAdvantagesDisadvantagesTypical Resolution (Rs)
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase.High resolution, high sensitivity, suitable for volatile compounds.Requires sample volatility, potential for thermal degradation.> 1.5
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Wide applicability to non-volatile compounds, various detection methods.[1][2]Lower resolution than GC for some volatile compounds, higher solvent consumption.1.0 - 2.0
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[3]Non-destructive, provides structural information, no separation required.Lower sensitivity, requires higher sample concentration, potential for signal overlap.N/A
Chiral Derivatization Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Can use standard achiral chromatography, can enhance detectability.Requires a pure chiral derivatizing agent, potential for kinetic resolution, additional reaction step.Dependent on the separation of diastereomers

Experimental Protocols

Chiral Gas Chromatography (GC-FID)

This method is based on the separation of (+)- and (-)-Isomenthone enantiomers on a chiral cyclodextrin-based capillary column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Hydrodex β-6TBDM (25 m x 0.25 mm ID, 0.25 μm film thickness) or similar cyclodextrin-based column.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Isomenthone Sample Dilution Dilute with appropriate solvent (e.g., n-hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation cluster_complexation Complex Formation cluster_nmr_analysis NMR Analysis cluster_result Result Enantiomers This compound & (-)-Isomenthone Diastereomeric_Complexes Diastereomeric Complexes Enantiomers->Diastereomeric_Complexes + CSA Chiral Solvating Agent (CSA) CSA->Diastereomeric_Complexes NMR_Spectrum Distinct NMR Signals Diastereomeric_Complexes->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Enantiomeric_Ratio Enantiomeric Ratio Integration->Enantiomeric_Ratio cluster_reaction Derivatization Reaction cluster_separation Chromatographic Separation cluster_quantification Quantification Isomenthone_Enantiomers Racemic Isomenthone ((+) and (-)) Diastereomeric_Hydrazones Diastereomeric Hydrazones Isomenthone_Enantiomers->Diastereomeric_Hydrazones + Chiral_Hydrazine Chiral Hydrazine (CDA) Chiral_Hydrazine->Diastereomeric_Hydrazones Achiral_Column Achiral GC or HPLC Column Diastereomeric_Hydrazones->Achiral_Column Separated_Diastereomers Separated Diastereomers Achiral_Column->Separated_Diastereomers Detector Detector (e.g., UV, FID) Separated_Diastereomers->Detector Quantification_Ratio Quantification of Diastereomer Ratio Detector->Quantification_Ratio

References

A Comparative Analysis of the Biological Effects of Isomenthone Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological effects of isomenthone stereoisomers. While direct comparative studies with quantitative data on the individual stereoisomers of isomenthone are notably scarce in publicly available literature, this document synthesizes existing knowledge on related compounds and outlines experimental frameworks to facilitate future research in this area.

Isomenthone, a naturally occurring monoterpene ketone found in various essential oils, is a chiral molecule with two stereogenic centers. This gives rise to four distinct stereoisomers: the enantiomeric pair of isomenthone, (+)-isomenthone and (-)-isomenthone, and their diastereomers, the enantiomeric pair of neoisomenthone, (+)-neoisomenthone and (-)-neoisomenthone. The spatial arrangement of the isopropyl and methyl groups on the cyclohexane ring dictates the stereochemistry and, consequently, is expected to significantly influence the biological activity of each isomer.

Comparative Biological Activity: An Evidence-Based Postulation

General Biological Activities of Isomenthone

Isomenthone, typically studied as a racemic mixture ((±)-isomenthone), has been reported to possess a range of biological properties, including:

  • Antimicrobial and Antifungal Activity : Isomenthone has demonstrated inhibitory effects against various bacteria and fungi.[1] Its stereoselective nature is believed to be a key factor in its ability to inhibit bacterial growth.[1]

  • Insecticidal and Herbicidal Properties : The compound has been noted for its potential as a natural insecticide and herbicide.[1]

  • Anti-inflammatory Effects : One study has suggested that isomenthone may protect human dermal fibroblasts from TNF-α-induced cell death, potentially through the inhibition of the JNK and p38 MAPK signaling pathways.

Due to the lack of specific comparative data, the following table is a template that researchers can use to structure their findings from future comparative experiments.

StereoisomerBiological ActivityAssay TypeIC50 / MIC / LD50Reference
This compounde.g., Cytotoxicitye.g., MTTData not available
(-)-Isomenthonee.g., Cytotoxicitye.g., MTTData not available
(+)-Neoisomenthonee.g., Cytotoxicitye.g., MTTData not available
(-)-Neoisomenthonee.g., Cytotoxicitye.g., MTTData not available
This compounde.g., Antifungale.g., Broth microdilutionData not available
(-)-Isomenthonee.g., Antifungale.g., Broth microdilutionData not available
(+)-Neoisomenthonee.g., Antifungale.g., Broth microdilutionData not available
(-)-Neoisomenthonee.g., Antifungale.g., Broth microdilutionData not available

Experimental Protocols

To facilitate comparative studies on isomenthone stereoisomers, detailed methodologies for key experimental assays are provided below.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of each isomenthone stereoisomer in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the isomers) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each stereoisomer by plotting a dose-response curve.

Antimicrobial Activity Assessment using Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a particular microorganism.

Procedure:

  • Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing).

  • Compound Dilution : Perform serial dilutions of each isomenthone stereoisomer in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for yeast).

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathway and Experimental Workflow

Based on existing literature, a potential mechanism of action for isomenthone involves the modulation of the JNK and p38 MAPK signaling pathways, which are critical in regulating cellular responses to stress, inflammation, and apoptosis. A comparative study of the stereoisomers' effects on this pathway could provide valuable insights into their differential bioactivity.

G cluster_0 Cellular Stress (e.g., TNF-α) cluster_1 Isomenthone Stereoisomers cluster_2 MAPK Signaling Cascade cluster_3 Cellular Response stress TNF-α mapkkk MAPKKK (e.g., ASK1) stress->mapkkk isomenthone_plus This compound jnk_path MKK4/7 isomenthone_plus->jnk_path Inhibition? isomenthone_minus (-)-Isomenthone isomenthone_minus->jnk_path Inhibition? neoisomenthone_plus (+)-Neoisomenthone p38_path MKK3/6 neoisomenthone_plus->p38_path Inhibition? neoisomenthone_minus (-)-Neoisomenthone neoisomenthone_minus->p38_path Inhibition? mapkkk->jnk_path mapkkk->p38_path jnk JNK jnk_path->jnk p38 p38 p38_path->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation

Caption: Hypothetical modulation of the JNK/p38 MAPK pathway by isomenthone stereoisomers.

G start Start: Isolate/Synthesize Isomenthone Stereoisomers activity_screening Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) start->activity_screening data_analysis Quantitative Data Analysis (IC50, MIC determination) activity_screening->data_analysis pathway_analysis Mechanism of Action Study (e.g., Western Blot for p-JNK/p-p38) data_analysis->pathway_analysis For most potent isomers conclusion Comparative Efficacy and Potency Profile pathway_analysis->conclusion

Caption: Experimental workflow for comparative analysis of isomenthone stereoisomers.

Conclusion and Future Directions

The study of isomenthone stereoisomers presents a compelling opportunity for the discovery of novel therapeutic agents and natural product-based solutions in agriculture and medicine. The principle of stereoselectivity, strongly supported by research on related monoterpenes, underscores the high probability of discovering significant differences in the biological activities of this compound, (-)-isomenthone, (+)-neoisomenthone, and (-)-neoisomenthone.

The clear gap in the existing literature calls for dedicated research to perform direct comparative studies. By employing the standardized experimental protocols outlined in this guide, researchers can generate the much-needed quantitative data to elucidate the specific biological effects of each stereoisomer. Such studies will be invaluable for identifying the most potent and selective isomers for potential development as new drugs, antimicrobial agents, or pesticides, and for understanding the structure-activity relationships that govern their interactions with biological systems.

References

A Comparative Guide to the Validation of Analytical Methods for (+)-Isomenthone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of (+)-Isomenthone. The information presented is supported by experimental data from various studies to assist in selecting the most suitable analytical method for your research and development needs.

Introduction to this compound and its Analysis

This compound is a naturally occurring monoterpene and a key aroma compound found in various essential oils, notably in plants of the Mentha genus (peppermint, spearmint). Its accurate quantification is crucial for the quality control of essential oils, flavor and fragrance formulations, and pharmaceutical products. Both GC-MS and HPLC are powerful analytical techniques widely employed for the analysis of such volatile and semi-volatile compounds.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the desired analytical throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile compounds like this compound. It offers excellent separation efficiency and provides structural information through mass spectrometry, enabling confident identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For terpenes like this compound, HPLC can be a viable alternative, particularly when analyzing complex matrices or when derivatization is not desirable.

The following tables summarize the performance parameters of validated GC-MS and HPLC methods for the quantification of this compound and related compounds.

Table 1: Comparison of GC-MS and HPLC Method Validation Parameters for this compound and Related Terpenes

ParameterGC-MSHPLC
Linearity (R²) ≥ 0.990[1]> 0.999
Limit of Detection (LOD) 2.1 ng/mL (in serum)[1]0.037 µL/mL (in plant extract)
Limit of Quantification (LOQ) 3.1 ng/mL (in serum)[1]0.122 µL/mL (in plant extract)
Accuracy (Recovery) 80.23–115.41 % (for related terpenes in essential oils)[1][2]65.4 ± 3.85% (in plant extract)
Precision (RSD) Intraday: 3.2–3.8 %, Interday: 5.8–6.9 % (in serum)[1]< 3%
Specificity High, based on retention time and mass spectrumGood, based on retention time and UV spectrum
Sample Throughput Generally higher due to faster run times for volatile compoundsCan be lower depending on the complexity of the separation
Sample Preparation Often requires extraction and sometimes derivatizationMay involve simpler extraction procedures

Experimental Protocols

Below are detailed methodologies for representative GC-MS and HPLC methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Essential Oil Analysis

This protocol is a general procedure for the analysis of terpenes in essential oils and can be adapted for this compound quantification.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration within the calibration range. For instance, a 1% (v/v) solution can be prepared.

  • Add an internal standard (e.g., n-alkane series) for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977E Electron Ionization Mass Spectrometer or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 100:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 3 °C/min.

    • Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Impact (EI) Energy: 70 eV.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantify the compound by integrating the peak area and using a calibration curve prepared from this compound standards.

High-Performance Liquid Chromatography (HPLC) Protocol for Isomer Separation

This protocol is suitable for the separation of menthone and this compound isomers.

1. Sample Preparation:

  • Dissolve the sample containing the isomers in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector.

  • Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v). The exact ratio may need optimization for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detector: UV detector set at a wavelength where this compound has some absorbance (e.g., 254 nm), or a Refractive Index (RI) detector for universal detection.[3]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to menthone and this compound based on their retention times, confirmed by injecting standards.

  • Quantify this compound using a calibration curve generated from standards of known concentrations.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for method validation and the decision-making process for selecting an appropriate analytical technique.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Method (GC/HPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Samples Prepare Standards & Samples Define_Parameters->Prepare_Samples Perform_Analysis Perform Analytical Measurements Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Data Analyze & Interpret Validation Data Collect_Data->Analyze_Data Assess_Criteria Assess Against Acceptance Criteria Analyze_Data->Assess_Criteria Document_Results Document Results in Validation Report Assess_Criteria->Document_Results

Caption: General workflow for analytical method validation.

Method_Selection_Logic Start Start: Need to Quantify This compound Volatile Is the sample matrix suitable for volatilization? Start->Volatile HighSensitivity Is high sensitivity (ng/mL level) required? Volatile->HighSensitivity Yes HPLC Select HPLC Volatile->HPLC No GCMS Select GC-MS HighSensitivity->GCMS Yes HighSensitivity->HPLC No ConsiderDerivatization Consider derivatization for HPLC if needed HPLC->ConsiderDerivatization

Caption: Decision tree for selecting an analytical method.

Objective Comparison and Recommendations
  • GC-MS is generally the superior technique for the quantification of volatile compounds like this compound in relatively clean matrices such as essential oils. Its high sensitivity, specificity, and the structural information provided by the mass spectrometer make it a powerful tool for both identification and quantification.

  • HPLC is a valuable alternative, especially when dealing with complex sample matrices where non-volatile components might interfere with GC analysis. It is also advantageous when analyzing thermally labile compounds. However, for a non-chromophoric and volatile compound like this compound, detector selection is critical, with RI detectors being a common choice, though they offer lower sensitivity compared to MS.

For routine quality control of essential oils where high throughput and sensitivity are key, a validated GC-MS method is recommended. For research applications involving complex biological matrices or for the separation of thermally sensitive isomers, HPLC may be more appropriate. Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements and validated accordingly to ensure reliable and accurate results.

References

A Comparative Guide to the Synthesis of (+)-Isomenthone: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Isomenthone, a naturally occurring monoterpene and a diastereomer of menthone, is a valuable chiral building block in the synthesis of various bioactive molecules and finds applications in the flavor and fragrance industries. The stereoselective synthesis of this compound is of significant interest, and both chemical and enzymatic methods have been developed to achieve this. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Starting Materials (-)-Menthone, l-Menthol, Thymol, Isopulegol(R)-Pulegone
Key Reagents/Catalysts Acids (HCl, Acetic Acid), Bases (Pyrrolidine), Oxidizing Agents (Chromic Acid), Metal Catalysts (Pd/C), Ion-Exchange ResinsPulegone Reductase (e.g., from Mentha piperita or Nicotiana tabacum)
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Mild (physiological pH and temperature)
Product Selectivity Often produces mixtures of diastereomers (menthone and isomenthone), requiring further separation.[1][2]Highly stereoselective, can produce a near-equimolar mixture of (-)-menthone and this compound directly.[3]
Yield of this compound Variable, depends on the equilibrium which favors menthone. Can be shifted to increase isomenthone content.Can achieve a predictable and often higher proportion of this compound in the product mixture.[3]
Enantiomeric Excess (ee) Not always the primary focus, as diastereoselectivity is the main challenge. Can be high if starting from an enantiomerically pure precursor.High, as enzymes are inherently chiral and catalyze stereospecific reactions.
Environmental Impact Can generate significant chemical waste from reagents, solvents, and workup procedures.[4][5]Generally considered "greener" due to the use of biodegradable catalysts (enzymes) and milder reaction conditions.
Scalability Well-established for large-scale industrial production.Can be challenging due to enzyme cost, stability, and cofactor regeneration, but advancements are being made.

Chemical Synthesis of this compound

Chemical synthesis routes to this compound typically involve the isomerization of its more stable diastereomer, (-)-menthone, or the oxidation of l-menthol followed by isomerization.[1][2]

One common laboratory method is the acid-catalyzed equilibration of (-)-menthone.[4] This process involves the formation of an enol intermediate, which can then be protonated from either face to yield a mixture of (-)-menthone and this compound.[1] The equilibrium mixture at room temperature contains approximately 29% isomenthone.[1]

The following diagram illustrates a typical chemical synthesis workflow starting from (-)-menthone.

G cluster_chemical Chemical Synthesis Workflow Menthone (-)-Menthone Equilibration Acid or Base Catalysis (e.g., HCl, Pyrrolidine) Menthone->Equilibration Mixture Mixture of (-)-Menthone and this compound Equilibration->Mixture Separation Fractional Distillation or Chromatography Mixture->Separation Isomenthone This compound Separation->Isomenthone Menthone_final (-)-Menthone Separation->Menthone_final

Caption: Chemical synthesis of this compound via isomerization.

Experimental Protocol: Acid-Catalyzed Isomerization of (-)-Menthone

This protocol is adapted from a standard organic chemistry laboratory experiment.[4]

Materials:

  • (-)-Menthone

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Dichloromethane

  • 1 M Sodium hydroxide solution

  • Anhydrous calcium chloride

  • Round-bottomed flask, reflux condenser, separatory funnel, distillation apparatus

  • Gas chromatograph (for analysis)

Procedure:

  • In a round-bottomed flask, combine (-)-menthone, glacial acetic acid, and concentrated hydrochloric acid.

  • Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to allow it to reach equilibrium.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add dichloromethane to extract the organic components.

  • Wash the organic layer sequentially with water and 1 M sodium hydroxide solution to neutralize the acids.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the dichloromethane by distillation.

  • The resulting oil is a mixture of (-)-menthone and this compound, which can be analyzed by gas chromatography to determine the isomer ratio.

  • If pure this compound is required, the mixture must be separated by fractional distillation or column chromatography.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods. Pulegone reductase (PGR) is a key enzyme in the biosynthesis of menthol in mint plants and can be utilized for the synthesis of this compound.

The enzymatic reaction involves the reduction of the carbon-carbon double bond of (R)-pulegone. Notably, pulegone reductase from Mentha piperita (MpPGR) has been shown to produce a nearly equimolar mixture of (-)-menthone and this compound.[3] This provides a direct and highly stereoselective route to this compound.

The workflow for the enzymatic synthesis is depicted below.

G cluster_enzymatic Enzymatic Synthesis Workflow Pulegone (R)-Pulegone Enzyme Pulegone Reductase (MpPGR) + Cofactor (NADPH) Pulegone->Enzyme Product_Mixture Mixture of (-)-Menthone and this compound (approx. 49:51 ratio) Enzyme->Product_Mixture Separation_Enz Chromatographic Separation Product_Mixture->Separation_Enz Isomenthone_Enz This compound Separation_Enz->Isomenthone_Enz Menthone_Enz (-)-Menthone Separation_Enz->Menthone_Enz

Caption: Enzymatic synthesis of this compound from (R)-pulegone.

Experimental Protocol: Enzymatic Reduction of (R)-Pulegone

This protocol is a generalized procedure based on published biotransformation studies.[3]

Materials:

  • (R)-Pulegone

  • Purified pulegone reductase (e.g., His-tagged MpPGR)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • NADPH (or a cofactor regeneration system)

  • Reaction vessel (e.g., shaker flask)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Gas chromatograph with a chiral column (for analysis)

Procedure:

  • In a reaction vessel, prepare a solution containing the buffer and NADPH.

  • Add the purified pulegone reductase enzyme to the buffered solution.

  • Initiate the reaction by adding the substrate, (R)-pulegone (dissolved in a minimal amount of a water-miscible solvent like ethanol if necessary).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 24 hours).

  • Stop the reaction and extract the products from the aqueous phase using an organic solvent such as ethyl acetate.

  • Dry the organic extract and concentrate it.

  • Analyze the product mixture by gas chromatography on a chiral column to determine the ratio of (-)-menthone to this compound and the enantiomeric excess of the products.

  • Purify this compound from the mixture using chromatography if required.

Quantitative Data Comparison

ParameterChemical Synthesis (Acid-catalyzed Isomerization of (-)-Menthone)Enzymatic Synthesis (MpPGR-catalyzed reduction of (R)-Pulegone)
Starting Material (-)-Menthone(R)-Pulegone
Product Ratio Equilibrium mixture, ~71% (-)-Menthone : 29% this compound at room temperature.[1]Near-equimolar mixture, ~49% (-)-Menthone : 51% this compound.[3]
Yield of this compound Dependent on achieving and shifting the equilibrium.Directly produces a high proportion of the desired product.
Stereoselectivity Diastereoselective, but leads to an equilibrium mixture.Highly diastereo- and enantioselective.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound, each with distinct advantages and disadvantages.

Chemical synthesis , particularly the isomerization of (-)-menthone, is a well-established method that is amenable to large-scale production. However, it often suffers from a lack of selectivity, leading to product mixtures that require energy-intensive separation processes. The reaction conditions can also be harsh, raising environmental concerns.

Enzymatic synthesis , on the other hand, provides a highly selective and environmentally benign route. The use of enzymes like pulegone reductase allows for the direct production of this compound in a high ratio under mild conditions. While challenges related to enzyme stability, cost, and scalability exist, ongoing research in enzyme engineering and biocatalysis is continuously improving the feasibility of these methods for industrial applications.

For researchers prioritizing high stereoselectivity, mild reaction conditions, and a greener chemical process, enzymatic synthesis presents a compelling option. For applications where large quantities are required and established infrastructure is in place, traditional chemical synthesis may still be the preferred method, especially if efficient separation technologies are available. The choice between these two approaches will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost considerations, and environmental impact.

References

A Comparative Guide to Assessing the Purity of Synthesized (+)-Isomenthone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of (+)-Isomenthone, a chiral monoterpene ketone. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate methodology for your research needs.

Understanding Purity in Chiral Synthesis

The purity of synthesized this compound is not a singular metric. It encompasses three critical aspects:

  • Chemical Purity: The proportion of this compound relative to any non-isomeric impurities, such as residual starting materials, reagents, or by-products from the synthesis.

  • Diastereomeric Purity: The ratio of this compound to its diastereomer, (+)-Menthone. These isomers can be challenging to separate due to similar physical properties and their potential for interconversion.[1][2]

  • Enantiomeric Purity (Enantiomeric Excess - e.e.): The measure of the excess of the desired this compound enantiomer over its mirror image, (-)-Isomenthone. This is paramount in pharmaceutical applications, as different enantiomers can have varied biological activities.

Comparison of Analytical Techniques

The selection of an analytical method depends on the specific purity aspect being investigated, the required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for analyzing volatile compounds like terpenes.[3][4] For chiral compounds, specialized chiral chromatography is necessary to determine enantiomeric excess.[5][6][7]

Table 1: Comparison of Key Analytical Methods for Purity Assessment

Technique Principle Information Provided Advantages Limitations
GC-MS Gas-phase separation based on boiling point and polarity, with mass-to-charge ratio detection.[3]Chemical and Diastereomeric PurityHigh resolution and sensitivity; provides structural information for impurity identification.[4]Cannot separate enantiomers without a chiral column; requires volatile and thermally stable analytes.[4]
Chiral GC-MS GC-MS with a chiral stationary phase column that differentially interacts with enantiomers.[5]Chemical, Diastereomeric, and Enantiomeric PurityThe most comprehensive method; provides simultaneous chemical profiling and enantiomeric excess determination in a single run.[5]Chiral columns can be expensive and have temperature limitations.[6]
Chiral HPLC Liquid-phase separation using a chiral stationary or mobile phase.[6]Enantiomeric PurityExcellent for non-volatile or thermally sensitive compounds; an alternative to Chiral GC.May require derivatization; can be more complex to develop methods compared to GC for terpenes.[8]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural Confirmation, Chemical PurityNon-destructive; provides detailed structural information. Can determine enantiomeric excess using chiral shift reagents or solvating agents.[9]Lower sensitivity compared to GC-MS for trace impurities; complex mixture analysis can be challenging.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional Group IdentificationFast, non-destructive, and cost-effective for a quick "fingerprint" comparison against a reference standard.[10][11]Not suitable for quantification of minor impurities or for distinguishing between isomers.
Polarimetry Measures the rotation of plane-polarized light by a chiral compound.Enantiomeric PuritySimple and rapid for determining enantiomeric excess if the specific rotation of the pure enantiomer is known.Requires a pure sample (free of other chiral impurities) and is sensitive to concentration, solvent, and temperature.[7]

Experimental Protocols

Protocol 1: Definitive Purity Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a comprehensive method for simultaneously determining the chemical, diastereomeric, and enantiomeric purity of synthesized this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a GC vial.

  • Vortex the solution to ensure homogeneity. If necessary, prepare serial dilutions to fall within the linear range of the detector.

2. Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 4°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with reference standards for this compound, (-)-Isomenthone, and (+)-Menthone.

  • Calculate the percentage of each component based on the peak area.

  • Determine the Enantiomeric Excess (e.e.) using the formula:

    • e.e. (%) = [ (Area of (+) - Isomenthone - Area of (-) - Isomenthone) / (Area of (+) - Isomenthone + Area of (-) - Isomenthone) ] x 100

Protocol 2: Alternative Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

This method is a suitable alternative, particularly if GC is unavailable or if the sample contains non-volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector (DAD).

  • Column: A chiral stationary phase column suitable for ketones (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (note: ketones have a weak UV chromophore; sensitivity may be lower than GC-MS).

3. Data Analysis:

  • Identify the enantiomer peaks by comparing retention times with a racemic standard.

  • Calculate the enantiomeric excess using the peak areas as described in the GC-MS protocol.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 2: Sample Purity Analysis Results for Synthesized this compound via Chiral GC-MS

Peak No. Retention Time (min) Compound Identity Peak Area (%) Purity Type
115.2Solvent (Hexane)--
221.8Unidentified Impurity A0.35Chemical
323.5(+)-Menthone1.25Diastereomeric
424.1(-)-Isomenthone0.75Enantiomeric
524.5This compound 97.65 Target Compound
Summary
Chemical Purity 99.65%
Diastereomeric Purity 98.74% (Isomenthone/Menthone)
Enantiomeric Excess 98.48%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject Sample Vial->Inject Workflow Start Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Calculate Calculate Area %, Diastereomeric Ratio, & e.e. Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for the purity assessment of this compound.

G Synthesized Synthesized This compound Sample Chem_Imp Chemical Impurities Synthesized->Chem_Imp Stereo_Imp Stereoisomeric Impurities Synthesized->Stereo_Imp Reagents Starting Materials & Reagents Chem_Imp->Reagents Byproducts Synthesis By-products Chem_Imp->Byproducts Solvents Residual Solvents Chem_Imp->Solvents Diastereomer (+)-Menthone Stereo_Imp->Diastereomer Enantiomer (-)-Isomenthone Stereo_Imp->Enantiomer

Caption: Logical relationships of potential impurities.

References

Evaluating the performance of different chiral columns for isomenthone separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation of stereoisomers is a critical analytical challenge. Isomenthone, a monoterpene ketone, exists as a pair of enantiomers, and their effective separation is essential for quality control in the food, fragrance, and pharmaceutical industries. This guide provides a comparative evaluation of the performance of different chiral gas chromatography (GC) columns for the separation of isomenthone enantiomers, supported by experimental data and detailed protocols.

The primary mechanism for the chiral separation of volatile compounds like isomenthone via GC relies on the use of chiral stationary phases (CSPs). Among the most effective and widely used CSPs for this purpose are derivatized cyclodextrins.[1] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in their retention times and enabling their separation.[1]

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving baseline separation of isomenthone enantiomers. Below is a summary of the performance of several commercially available chiral columns based on reported resolution values. The resolution (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks; a value of Rs ≥ 1.5 indicates baseline separation.

Column Brand & TypeChiral Stationary Phase (CSP)Menthone Resolution (Rs)Reference
Restek Rt-βDEXm Permethylated β-cyclodextrin in a mid-polarity cyano/phenyl polymer4.11[2]
Restek Rt-βDEXsm Proprietary β-cyclodextrin derivative0.59[2]
Restek Rt-βDEXse Proprietary β-cyclodextrin derivative5.76[2]

Note: The resolution values for menthone are presented as reported in the reference. It is a common practice in the analysis of mint essential oils to analyze menthone and its diastereomer, isomenthone, together. The reported "menthone" resolution likely reflects the separation of its enantiomers, and similar performance can be expected for isomenthone.

Based on the data, the Rt-βDEXse column demonstrates superior performance for the separation of menthone enantiomers, with the highest resolution value.[2] The Rt-βDEXm also provides excellent resolution.[2] Conversely, the Rt-βDEXsm shows poor resolution for menthone in this specific comparison, despite its good performance for other chiral compounds.[2] It is important to note that column selectivity is highly dependent on the specific analyte and the analytical conditions.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible chiral separations. The following methodologies were employed to obtain the comparative data.

General Gas Chromatography (GC) Method for Restek β-DEX Columns:

  • Oven Program: 40°C (hold for 1 minute), ramp at 2°C/minute to 230°C (hold for 3 minutes).[2]

  • Carrier Gas: Hydrogen.[2]

  • Linear Velocity: 80 cm/sec (set at 40°C).[2]

  • Detector: Flame Ionization Detector (FID) at 220°C.[2]

Alternative GC Method for Chiral Analysis in Mint Essential Oils:

This method was utilized for columns including a Restek Rt™-β-DEXsa.

  • Injector Temperature: 220°C.[4]

  • Carrier Gas: Helium at a constant flow of 1.8 mL/min.[4]

  • Split Ratio: 1:140.[4]

  • Oven Program: 60°C (hold for 2 minutes), ramp at 3°C/minute to 180°C (hold for 2 minutes), then ramp at 3.5°C/minute to 220°C (hold for 5 minutes).[4]

  • Detector: Flame Ionization Detector (FID) at 250°C.[4]

Visualizing the Workflow and Evaluation Logic

To better illustrate the processes involved in evaluating chiral column performance, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Isomenthone Standard or Essential Oil Sample dilution Dilution in Appropriate Solvent sample->dilution injection Sample Injection dilution->injection column Chiral Column (e.g., Rt-βDEXse) injection->column separation Enantiomeric Separation column->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Resolution Calculation chromatogram->quantification evaluation_logic cluster_input Input Parameters cluster_process Evaluation Process cluster_output Performance Outcome columns Chiral Columns (A, B, C) experiment Perform Separations columns->experiment analyte Isomenthone analyte->experiment conditions GC Method (Temperature, Flow, etc.) conditions->experiment data_collection Collect Chromatographic Data (Retention Times, Peak Widths) experiment->data_collection calculation Calculate Resolution (Rs) for each column data_collection->calculation comparison Compare Rs values calculation->comparison selection Select Optimal Column (Highest Rs) comparison->selection

References

Safety Operating Guide

Proper Disposal of (+)-Isomenthone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling (+)-Isomenthone must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with industry best practices and regulatory requirements.

Immediate Safety and Handling Considerations

This compound is a combustible liquid that can cause skin irritation and may trigger allergic skin reactions.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn at all times during handling and disposal. Work should be conducted in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of vapors.[1][3]

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to treat it as hazardous waste.[1] It must be disposed of in accordance with all applicable local, regional, and national regulations.[1][2]

Key Disposal Steps:

  • Do Not Mix: Keep this compound waste separate from other chemical waste. Do not mix it with other substances.

  • Original Containers: Whenever possible, store waste this compound in its original container. If reusing a container, ensure it is properly labeled with "Dangerous Waste" and the full chemical name before adding any waste.

  • Container Management: Waste containers must be in good condition, free from leaks, and have a secure screw cap or other means of closure. Do not overfill containers; a good practice is to not fill beyond 80% capacity to allow for expansion.

  • Labeling: All waste containers must be clearly labeled as hazardous waste, identifying the contents as "this compound".

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical through regular trash or down the drain.[4][5][6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be taken to an approved waste handling site for recycling or disposal.[2] For a container to be considered non-hazardous, it may require triple rinsing with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[6][7]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains or waterways.[1][4] Absorb the spilled liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a commercial sorbent.[2] Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2][8]

Quantitative Data Summary

Data PointValueSource
Waste Classification Hazardous Waste[1]
Disposal Method Approved Waste Disposal Plant / Licensed Hazardous Material Disposal Company[3]
Sewer Disposal Prohibited[1][4]
Trash Disposal Prohibited[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_spill Collect in a sealed, labeled container absorb->collect_spill contact_ehs Contact Environmental Health & Safety (EHS) / Licensed Waste Disposal Company collect_spill->contact_ehs triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes is_liquid_waste Is it liquid waste? is_empty_container->is_liquid_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste triple_rinse->dispose_container store_waste Store in a sealed, labeled, compatible container collect_rinsate->store_waste is_liquid_waste->store_waste Yes store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.